6-Fluoro-2-piperidin-4-yl-1H-benzimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-piperidin-4-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXWQIBLHVTQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(N2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621760 | |
| Record name | 6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295790-49-7 | |
| Record name | 6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole (CAS No. 295790-49-7)
Forward: This technical guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole, a heterocyclic building block of significant interest. Beyond a simple recitation of facts, this document aims to deliver actionable insights, grounded in established chemical principles and supported by relevant literature, to empower researchers in their synthetic and drug discovery endeavors.
Executive Summary
This compound is a fluorinated benzimidazole derivative that has garnered attention as a key intermediate in the synthesis of pharmacologically active molecules. The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The strategic incorporation of a fluorine atom and a piperidine moiety confers specific and advantageous physicochemical properties, influencing metabolic stability, membrane permeability, and binding interactions with biological targets. This guide will elucidate the synthesis, properties, and potential applications of this compound, providing both theoretical grounding and practical, field-proven protocols.
The Strategic Importance of the Constituent Moieties
To appreciate the utility of this compound, it is crucial to understand the contribution of each of its structural components.
-
The Benzimidazole Core: This bicyclic aromatic heterocycle is isosteric to purine, allowing it to interact with a wide range of biological targets. Its derivatives are known to possess a vast spectrum of activities, including anti-inflammatory, antiviral, anticancer, and antihypertensive properties.[1][2]
-
The Piperidine Ring: This saturated heterocycle is a common feature in many central nervous system (CNS) active drugs. Its presence can improve solubility and basicity, allowing for salt formation and improved bioavailability. The secondary amine of the piperidine ring provides a convenient handle for further chemical modification and diversification.
-
The Fluorine Substituent: The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry.[3][4] A fluorine atom can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its presence can block sites of oxidative metabolism, thereby increasing the drug's half-life.[3][4]
-
Modulate pKa: As the most electronegative element, fluorine can lower the pKa of nearby basic centers, which can be critical for optimizing a compound's ionization state at physiological pH and thus its absorption and distribution.[5]
-
Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding affinity and potency.[6]
-
The logical relationship between these components and the final compound's potential is illustrated below.
Caption: Key structural contributions to the utility of the target compound.
Physicochemical and Spectroscopic Data
A thorough characterization of the physical and spectral properties of a compound is a cornerstone of its reliable use in research.
| Property | Value |
| CAS Number | 295790-49-7 |
| Molecular Formula | C₁₂H₁₄FN₃ |
| Molecular Weight | 219.26 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| ¹H NMR (DMSO-d₆, 400 MHz) | Anticipated shifts (δ, ppm): ~12.5 (br s, 1H, imidazole NH), ~7.4-7.0 (m, 3H, Ar-H), ~3.1 (m, 2H, piperidine CHₐₓ), ~2.9 (m, 1H, piperidine CH), ~2.7 (m, 2H, piperidine CHₑq), ~1.9 (m, 2H, piperidine CHₐₓ), ~1.7 (m, 2H, piperidine CHₑq). Note: The piperidine NH is often broad and may exchange. |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Anticipated shifts (δ, ppm): ~158 (C-F, d, ¹JCF ≈ 240 Hz), ~154 (imidazole C2), Ar-C, ~45 (piperidine C2/C6), ~42 (piperidine C4), ~32 (piperidine C3/C5). |
| Mass Spec (ESI+) | m/z: 220.12 [M+H]⁺ |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is most reliably achieved via the Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[7]
Experimental Workflow
Caption: Step-wise workflow for the synthesis and purification.
Detailed Methodology
Rationale for Reagent Selection:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: The use of the Boc-protected piperidine is critical. The Boc group prevents the secondary amine of the piperidine from engaging in side reactions under the acidic condensation conditions. It is a robust protecting group that can be readily removed in the final step.
-
Eaton's Reagent: This mixture of phosphorus pentoxide in methanesulfonic acid is a powerful dehydrating agent and a non-oxidizing strong acid, making it ideal for promoting the formation of the benzimidazole ring.
Step-by-Step Protocol:
-
Reaction Assembly: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-Fluoro-1,2-phenylenediamine (1.0 eq) and 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.1 eq).
-
Acid Addition: Carefully add Eaton's Reagent (approx. 10 mL per gram of the diamine) to the flask. The addition may be exothermic.
-
Cyclocondensation: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS, observing the disappearance of the starting materials and the appearance of the Boc-protected product.
-
Work-up and Deprotection:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring.
-
The Boc-protected intermediate may precipitate. To effect deprotection, add concentrated hydrochloric acid and stir the mixture, gently warming if necessary, until LC-MS analysis confirms the complete removal of the Boc group.
-
-
Isolation and Purification:
-
Cool the acidic aqueous solution in an ice bath and basify to a pH > 10 by the slow addition of a concentrated sodium hydroxide solution.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography (using a mobile phase such as dichloromethane/methanol with a small amount of ammonium hydroxide) to yield the pure this compound.
-
Self-Validating System: The identity and purity of the final product must be confirmed.
-
Purity: Assessed by HPLC, which should show a single major peak (>98%).
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with the obtained data matching the expected values outlined in Section 3.
Applications in Drug Discovery: An Anti-Inflammatory Focus
While this compound is primarily a synthetic intermediate, its core structure is present in molecules with demonstrated biological activity. A notable example is its use in the development of novel anti-inflammatory agents.
Research has shown that derivatives of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold can potently inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism of action involving the modulation of inflammatory signaling pathways, such as the NF-κB pathway.
Caption: Postulated anti-inflammatory mechanism of action.
One study identified a derivative, compound 6e , which exhibited potent inhibitory activity with the following quantitative data:
| Compound | Target | IC₅₀ (µM) |
| 6e | NO Production | 0.86 |
| 6e | TNF-α Production | 1.87 |
These findings underscore the potential of the this compound scaffold as a starting point for the rational design of novel anti-inflammatory drugs. The fluorine atom in the target compound could further enhance potency and improve pharmacokinetic properties compared to its non-fluorinated counterparts.
Conclusion and Future Outlook
This compound is more than a mere chemical intermediate; it is a strategically designed building block that leverages the synergistic benefits of its constituent moieties. Its synthesis is achievable through established chemical transformations, and its structure is ripe for diversification to explore a wide range of biological targets. The proven anti-inflammatory potential of the core scaffold provides a compelling rationale for its inclusion in compound libraries for high-throughput screening and for focused medicinal chemistry programs. As the demand for novel therapeutics continues to grow, the utility of well-designed, versatile intermediates like this compound will undoubtedly increase.
References
-
Gundla, R., et al. (2022). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules. Available at: [Link]
-
Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds. Available at: [Link]
-
Li, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design. Available at: [Link]
-
Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc. Available at: [Link]
- Google Patents. (2020). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
- Google Patents. (1998). NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity.
-
PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Available at: [Link]
-
Taylor & Francis Online. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
- Google Patents. (2014). US8901304B1 - Benzo[d]imidazole derivatives of piperidine and piperazine.
-
PubMed Central. (2018). The role of fluorine in medicinal chemistry. MedChemComm. Available at: [Link]
-
ResearchGate. (2012). Benzimidazoles: A biologically active compounds. Saudi Pharmaceutical Journal. Available at: [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
-
ACS Publications. (2011). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Available at: [Link]
-
ResearchGate. (2019). Synthesis and Pharmacological Activity of C(2)-Substituted Benzimidazoles. Pharmaceutical Chemistry Journal. Available at: [Link]
-
IJARIIT. (2021). Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology. Available at: [Link]
-
PubMed Central. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
ACS Publications. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Chemical & Engineering News. Available at: [Link]
Sources
- 1. US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
The Strategic Advantage of Fluorine in Benzimidazole Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in numerous therapeutic agents.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets.[3][4] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate and enhance its pharmacological properties, leading to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[5][6] This technical guide provides an in-depth exploration of the biological activities of fluorinated benzimidazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies pivotal for their evaluation.
The Fluorine Factor: A Game-Changer in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to optimize their pharmacokinetic and pharmacodynamic profiles.[7][8] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[7] In the context of benzimidazoles, fluorination can lead to enhanced biological activity and improved drug-like properties.[1][5]
Anticancer Activity: Targeting the Machinery of Malignancy
Fluorinated benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3][9]
Mechanism of Action: Microtubule Disruption and Beyond
A primary mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[3] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis. For instance, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) is a microtubule inhibitor that induces mitosis and stimulates mitochondria-dependent intrinsic apoptotic cell death in cervical cancer cells.[3]
Beyond microtubule inhibition, fluorinated benzimidazoles have been shown to act as:
-
Topoisomerase inhibitors: Interfering with DNA replication and repair.[3]
-
Kinase inhibitors: Modulating signaling pathways crucial for cancer cell proliferation and survival.[10]
-
DNA intercalating and alkylating agents: Directly damaging cancer cell DNA.[3]
-
Inducers of Apoptosis: Certain derivatives have been found to activate caspases, key enzymes in the apoptotic cascade.[10]
Signaling Pathway of Apoptosis Induction by Fluorinated Benzimidazoles
Caption: Apoptosis induction pathway by microtubule-targeting fluorinated benzimidazoles.
Structure-Activity Relationship (SAR) Insights
The position and number of fluorine substituents on the benzimidazole ring system significantly influence the anticancer activity.
-
Position of Fluorine: Studies have shown that the placement of fluorine on the phenyl ring attached to the benzimidazole core can dramatically alter cytotoxicity. For example, some research indicates that ortho- and para-fluoro substituted compounds are more active than their meta-fluoro counterparts.
-
Other Substituents: The presence of other functional groups, such as methyl or trifluoromethyl groups, can also enhance antiproliferative activity.[5] For instance, a trifluoromethyl (CF3) group at certain positions can lead to potent cytotoxicity.[5]
Data Presentation: In Vitro Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of representative fluorinated benzimidazole derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| ORT14 | para-fluoro | HeLa | 0.188 | [11] |
| ORT14 | para-fluoro | HepG2 | 0.188 | [11] |
| ORT15 | ortho-fluoro, 5-methyl | A549 | 0.354 | |
| ORT15 | ortho-fluoro, 5-methyl | A375 | 0.177 | |
| Fluoroaryl Benzimidazole 61 | Perfluorinated | K-562 | 2.8 | [10] |
| Fluoroaryl Benzimidazole 63 | Perfluorinated | K-562 | 3.4 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzimidazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a positive control (e.g., methotrexate) and a negative control (vehicle). Incubate for 48-72 hours.[11]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: A Renewed Fight Against Resistance
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Fluorinated benzimidazoles have shown promising antibacterial and antifungal activities.[12]
Mechanism of Action
The precise mechanisms of antimicrobial action for many fluorinated benzimidazoles are still under investigation, but potential targets include:
-
DNA Gyrase and Topoisomerase IV: Similar to fluoroquinolone antibiotics, these compounds may inhibit bacterial DNA replication.
-
Cell Wall Synthesis: Interference with the synthesis of essential components of the bacterial or fungal cell wall.
-
Enzyme Inhibition: Targeting specific enzymes crucial for microbial survival.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of fluorinated benzimidazoles is highly dependent on their substitution patterns.
-
Fluorine Position: The position of the fluorine atom on the phenyl ring can influence the spectrum of activity. For instance, a compound with a fluorine atom in the meta-position of the phenyl ring displayed high activity against Gram-negative bacteria.
-
Methyl Substitution: The presence of a methyl group at the 5-position of the benzimidazole ring has been associated with enhanced antifungal activity against certain strains.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like fluorine on the phenyl side chain generally increases antimicrobial activity.
Data Presentation: In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected fluorinated benzimidazole derivatives against various microbial strains.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| 18 | meta-fluoro, 5-methyl | Gram-negative bacteria | 31.25 | |
| 14 | meta-fluoro | Bacillus subtilis | 7.81 | |
| 18 | meta-fluoro, 5-methyl | Bacillus subtilis | 7.81 | |
| 17 | ortho-fluoro, 5-methyl | Fungal strains | 15.62 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Detailed Steps:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluorinated benzimidazole derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Concluding Remarks and Future Directions
The strategic incorporation of fluorine into the benzimidazole scaffold has proven to be a highly effective approach for the development of novel therapeutic agents with a broad spectrum of biological activities. The insights into the structure-activity relationships of these compounds provide a roadmap for the rational design of more potent and selective drug candidates. Further research should focus on elucidating the precise molecular mechanisms of action, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy and safety of promising lead compounds. The versatility of fluorinated benzimidazoles ensures their continued prominence in the quest for new and improved treatments for a wide range of diseases.
References
- Jasim, K. H., Ersan, R. H., & Sadeeq, R. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Reports, 4(1), 10-17.
- Bhambra, A. S., et al. (2016). Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro. Journal of Fluorine Chemistry, 188, 99-109.
- Request PDF. (2025). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.).
- Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677.
- A review on benzimidazole and its biological activities. (2022). IJCRT.org.
- Goh, B. H., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- The Chemistry of Benzimidazoles: Synthesis with Fluorin
- Kumar, V., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 956823.
- Synthetic and Biological Aspects of Benzimidazole Derivatives. (2021). Chemistry & Biology Interface, 11(1), 6-12.
- Novel fluorinated benzimidazole-based scaffolds and their anticancer activity in vitro. (2016). OUCI.
- Al-Masoudi, N. A., et al. (2023).
- Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds.
- Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2014).
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). RSC Advances, 14(25), 17897-17937.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). Frontiers in Pharmacology, 13, 864299.
- Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. (2020). Current Bioactive Compounds, 16(6), 785-795.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(47), 34689-34728.
- Perin, N., et al. (2021).
- Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (2023). Molecules, 28(15), 5786.
- Sun, L., et al. (2018). Synthesis and anticancer activity of novel water soluble benzimidazole carbamates. European Journal of Medicinal Chemistry, 144, 544-553.
- Structure activity relationship of benzimidazole derivatives. (n.d.).
- Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. PubMed.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals, 14(7), 663.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed.
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). Chemistry – A European Journal, 30(58), e202402330.
- Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. (2023). Molecules, 28(21), 7350.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(8), 1162.
- Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (2020). Molecules, 25(23), 5757.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). (2023). Pharmaceuticals, 16(8), 1162.
- Structure relationship activity of benzimidazole. (n.d.).
- Fluorinated benzimidazoles for medicinal chemistry and new materials. (2020). Russian Chemical Bulletin, 69(5), 841-859.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Putative Mechanism of Action of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole
Audience: Researchers, scientists, and drug development professionals.
Preamble: Navigating the Frontier of a Novel Compound
The compound 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole is a distinct chemical entity available for research applications.[1] A thorough review of the current scientific literature reveals that while this specific molecule is cataloged, its precise molecular target and mechanism of action have not been extensively characterized or published. However, its structure belongs to the piperidinyl-benzimidazole class, a "privileged scaffold" in medicinal chemistry known to yield compounds with a wide array of biological activities.[2]
This guide, therefore, adopts a dual-purpose structure. Firstly, it posits a plausible mechanism of action based on robust data from closely related analogs.[2][3] Secondly, it serves as a comprehensive experimental roadmap for researchers to validate this hypothesis, providing the theoretical framework and practical protocols to elucidate the compound's function. We will proceed under the primary working hypothesis that this compound functions as an anti-inflammatory agent by modulating the NF-κB signaling pathway, a mechanism established for other 2-(piperidin-4-yl)-1H-benzimidazole derivatives.[3][4]
Part 1: The Hypothesized Mechanism - Inhibition of the NF-κB Signaling Pathway
The benzimidazole core is a structural mimic of purines, allowing it to interact with a wide range of biological targets.[2][] In the context of inflammation, a key signaling nexus is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS) from Gram-negative bacteria, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and enzymes such as inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide (NO).
Studies on structurally similar 2-(piperidin-4-yl)-1H-benzimidazole compounds have demonstrated that they can suppress the production of NO and TNF-α in LPS-stimulated macrophages.[3][4] The mechanism was traced to the stabilization of IκBα, preventing its phosphorylation and degradation. This action effectively traps NF-κB in the cytoplasm, halting the inflammatory cascade. We hypothesize that the fluorine substitution at the 6-position of the benzimidazole ring on our target compound modulates its electronic properties and binding affinity, potentially enhancing this inhibitory effect.
Visualizing the Hypothesized Pathway
The following diagram illustrates the proposed point of intervention for this compound within the NF-κB signaling cascade.
Part 2: Experimental Validation Workflow
To rigorously test our hypothesis, a multi-step experimental plan is required. This workflow is designed as a self-validating system, where each step provides the logical foundation for the next.
Experimental Workflow Diagram
Sources
- 1. scbt.com [scbt.com]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectral Analysis of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole
Introduction: The Structural Elucidation of a Promising Heterocycle
6-Fluoro-2-piperidin-4-yl-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a fluorinated benzimidazole core linked to a piperidine moiety, suggests potential applications as a versatile scaffold for the design of novel therapeutic agents. Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the inclusion of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Unambiguous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectral data for this compound, offering insights into the interpretation of its NMR, MS, and IR spectra. For researchers engaged in the synthesis and characterization of this and related molecules, this document serves as a practical reference for structural verification.
Molecular Structure and Key Features
To fully appreciate the spectral data, it is essential to understand the molecular architecture of this compound.
Caption: Molecular structure of this compound.
The molecule consists of a benzimidazole ring system where a fluorine atom is substituted at the 6-position. A piperidine ring is attached at the 2-position of the benzimidazole core via a carbon-carbon bond. The presence of acidic protons (N-H in both the benzimidazole and piperidine rings) and a basic nitrogen atom in the piperidine ring are notable features that will influence the spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular framework can be constructed.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons of the benzimidazole ring and the aliphatic protons of the piperidine ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| Benzimidazole NH | ~12.0 | Broad Singlet | 1H | The acidic proton on the imidazole ring is typically deshielded and appears as a broad singlet. |
| Aromatic H (H-4) | ~7.5-7.7 | Doublet | 1H | This proton is ortho to the fluorine atom and will show coupling to the adjacent aromatic proton (H-5). |
| Aromatic H (H-7) | ~7.4-7.6 | Doublet of Doublets | 1H | This proton is coupled to both H-5 and the fluorine atom. |
| Aromatic H (H-5) | ~7.0-7.2 | Triplet of Doublets | 1H | This proton is coupled to H-4, H-7, and the fluorine atom. |
| Piperidine CH | ~3.0-3.2 | Multiplet | 1H | The methine proton of the piperidine ring is adjacent to the electron-withdrawing benzimidazole ring, causing a downfield shift. |
| Piperidine CH₂ (axial, adjacent to N) | ~2.9-3.1 | Multiplet | 2H | The axial protons adjacent to the nitrogen are typically shifted slightly downfield compared to the equatorial protons. |
| Piperidine CH₂ (equatorial, adjacent to N) | ~2.6-2.8 | Multiplet | 2H | The equatorial protons adjacent to the nitrogen. |
| Piperidine CH₂ (axial, distant from N) | ~1.8-2.0 | Multiplet | 2H | The axial protons further from the nitrogen. |
| Piperidine CH₂ (equatorial, distant from N) | ~1.6-1.8 | Multiplet | 2H | The equatorial protons further from the nitrogen. |
| Piperidine NH | ~1.5-2.5 | Broad Singlet | 1H | The chemical shift of the piperidine NH proton can be variable and concentration-dependent. |
Causality Behind Experimental Choices: The choice of an appropriate deuterated solvent is critical for NMR analysis. DMSO-d₆ is often a good choice for benzimidazole derivatives as it can solubilize the compound and its acidic N-H protons are readily observable. For compounds with limited solubility, other solvents like CDCl₃ or MeOD could be considered, but this may affect the chemical shifts and the observability of exchangeable protons (N-H).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| Benzimidazole C=N | ~155-160 | The carbon atom of the imidazole ring double-bonded to nitrogen is significantly deshielded. |
| Benzimidazole C-F | ~158-162 (d, ¹JCF ≈ 240 Hz) | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant. |
| Benzimidazole C-N | ~140-145 | The quaternary carbon of the benzene ring attached to the imidazole nitrogen. |
| Benzimidazole C-H | ~110-130 | The chemical shifts of the aromatic carbons are influenced by the fluorine substituent. |
| Piperidine CH | ~40-45 | The methine carbon of the piperidine ring. |
| Piperidine CH₂ (adjacent to N) | ~45-50 | The carbons adjacent to the nitrogen atom are deshielded. |
| Piperidine CH₂ (distant from N) | ~30-35 | The carbons further from the nitrogen atom. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the molecular formula and gaining structural insights. For this compound (Molecular Formula: C₁₂H₁₄FN₃), the expected exact mass is approximately 219.1226 g/mol .
Predicted Fragmentation Pattern
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 219 would be expected. The fragmentation is likely to proceed through several key pathways.
Caption: Predicted fragmentation of this compound.
-
Loss of a hydrogen radical: A peak at m/z 218 corresponding to the [M-H]⁺ ion is likely.
-
Cleavage of the piperidine ring: Fragmentation of the piperidine ring is a common pathway. Loss of a C₄H₈N radical would lead to a fragment at m/z 149.
-
Formation of the benzimidazolium cation: A stable fragment corresponding to the fluorinated benzimidazolium cation at m/z 135 is expected.[1][2] This is often a prominent peak in the mass spectra of 2-substituted benzimidazoles.
-
Further fragmentation of the benzimidazole ring: Subsequent loss of HCN from the benzimidazolium cation could lead to a fragment at m/z 108.
Trustworthiness of the Protocol: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the assigned structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Intensity | Justification |
| 3400-3200 | N-H stretch (benzimidazole & piperidine) | Medium, Broad | The N-H stretching vibrations of both the benzimidazole and piperidine rings will appear in this region. Hydrogen bonding can cause broadening of these peaks. |
| 3100-3000 | Aromatic C-H stretch | Medium | Characteristic stretching vibrations of the C-H bonds on the benzene ring. |
| 2950-2850 | Aliphatic C-H stretch | Strong | Stretching vibrations of the C-H bonds in the piperidine ring. |
| 1620-1600 | C=N stretch (imidazole) | Medium | The stretching vibration of the carbon-nitrogen double bond within the imidazole ring.[3] |
| 1500-1400 | C=C stretch (aromatic) | Medium-Strong | Skeletal vibrations of the aromatic benzene ring. |
| 1250-1150 | C-F stretch | Strong | The carbon-fluorine bond gives a strong and characteristic absorption in this region. |
| 1200-1000 | C-N stretch | Medium | Stretching vibrations of the carbon-nitrogen single bonds in the piperidine and benzimidazole rings. |
Expertise & Experience: The interpretation of the fingerprint region (below 1500 cm⁻¹) can be complex due to the overlap of many vibrational modes. However, the characteristic absorptions of the N-H, C-H, C=N, and C-F bonds in the higher frequency regions provide clear and reliable evidence for the presence of the key functional groups in this compound.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all protons and carbons, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
Infrared (IR) Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Data Integration and Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques.
Caption: Integrated approach to structural elucidation.
-
MS confirms the molecular weight and elemental composition.
-
IR confirms the presence of key functional groups (N-H, aromatic ring, C-F, aliphatic chains).
-
NMR provides the detailed connectivity of the atoms, confirming the arrangement of the benzimidazole and piperidine rings and the position of the fluorine substituent.
By combining the information from these three spectroscopic techniques, a self-validating system is created, leading to the unambiguous confirmation of the structure of this compound. This comprehensive characterization is a prerequisite for any further investigation into its chemical and biological properties.
References
- Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(1), 1-5.
- Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.
- El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7586-7590.
- Arslan, H., et al. (2009). Molecular geometry and vibrational spectra of 2-ethyl-1H-benzo[d]imidazole in the ground state. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(3), 561-569.
- Pinto, D. C. G. A., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-443.
- Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society, 2343-2347.
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
NMRDB.org. Predict all NMR spectra. [Link]
-
Wiley SpectraBase. .
-
Oriental Journal of Chemistry. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. [Link]
-
University of Regensburg. Table of Characteristic IR Absorptions. [Link]
Sources
Unlocking the Therapeutic Potential of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole: A Guide to Target Identification and Validation
An In-Depth Technical Guide
Abstract
The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics. The novel compound, 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole, combines this privileged core with a piperidine moiety and a strategic fluorine substitution, making it a compelling candidate for drug discovery. However, its specific biological targets remain uncharacterized. This guide eschews a speculative review in favor of a practical, hypothesis-driven framework for the systematic identification and validation of its therapeutic targets. We provide a comprehensive, multi-phased workflow, complete with detailed experimental protocols and the underlying scientific rationale, to empower research teams to effectively deconvolve the mechanism of action of this promising compound.
Introduction: The Scientific Rationale
The therapeutic promise of this compound stems from the proven success of its constituent chemical motifs. The benzimidazole core is found in drugs spanning diverse therapeutic areas, from the proton-pump inhibitor omeprazole to the anthelmintic albendazole. This scaffold is adept at forming key hydrogen bond interactions with a variety of biological targets.
The addition of a piperidine ring is a classic medicinal chemistry strategy to enhance aqueous solubility and introduce a basic nitrogen center, which can serve as a crucial anchor for binding to target proteins. Furthermore, the strategic placement of a fluorine atom can significantly improve metabolic stability and modulate the electronic properties of the molecule, potentially enhancing binding affinity and altering selectivity.
Given the absence of published data on this specific molecule, a logical and robust experimental cascade is required to unlock its therapeutic potential. This document outlines such a cascade, from broad initial screening to precise mechanistic elucidation.
Phase I: Hypothesis Generation and In Silico Target Prediction
Before committing to resource-intensive wet-lab experiments, a robust in silico analysis can generate an evidence-based, testable set of hypotheses. This initial phase aims to narrow the vast landscape of the human proteome to a manageable list of probable target families.
Strategy: Leveraging Structural Analogs and Reverse Docking
The core strategy involves a two-pronged approach:
-
Similarity Searching: We identify known drugs and bioactive compounds that share the benzimidazole or piperidinyl-heterocycle core. Their established targets provide a strong starting point for our investigation. For instance, many benzimidazole derivatives are known to target kinases and poly (ADP-ribose) polymerase (PARP).
-
Reverse Docking: The 3D structure of our compound is computationally screened against a library of protein binding sites. This can uncover unexpected interactions and novel potential targets that structural similarity searching might miss.
Experimental Protocol: In Silico Target Prediction
Objective: To generate a ranked list of potential protein targets for this compound.
Methodology:
-
Compound Preparation:
-
Generate a 3D conformation of the compound using a computational chemistry tool (e.g., Avogadro, ChemDraw 3D).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Similarity Search:
-
Utilize databases such as ChEMBL or PubChem.
-
Perform a Tanimoto similarity search using the compound's SMILES string.
-
Filter results for compounds with known biological targets and high similarity scores (>0.8). Compile a list of these targets.
-
-
Reverse Docking:
-
Select a reverse docking server (e.g., PharmMapper, SuperPred).
-
Upload the prepared 3D structure of the compound.
-
Execute the screening against the server's library of pharmacophore models or protein structures.
-
Analyze the results, paying close attention to the fit scores and the biological relevance of the top-ranked protein hits.
-
-
Data Synthesis and Target Prioritization:
-
Consolidate the target lists from both the similarity search and reverse docking.
-
Prioritize targets that appear in both analyses or belong to protein families with high "druggability" (e.g., enzymes, receptors).
-
Anticipated Outcome & Data Presentation
The output of this phase is a prioritized list of candidate targets. This data should be structured for clarity.
Table 1: Prioritized List of Hypothesized Targets
| Rank | Target Name | Target Family | Rationale / Evidence |
| 1 | Poly (ADP-ribose) polymerase 1 (PARP-1) | DNA Repair Enzyme | High structural similarity to known benzimidazole-based PARP inhibitors (e.g., Olaparib). |
| 2 | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Receptor Tyrosine Kinase | Multiple benzimidazole derivatives are potent kinase inhibitors. Reverse docking suggests a good fit. |
| 3 | Histamine H1 Receptor | GPCR | Piperidine moiety is common in antihistamines. Potential for CNS activity. |
| 4 | Cyclin-Dependent Kinase 2 (CDK2) | Serine/Threonine Kinase | Identified via reverse docking with a high confidence score. Relevant in oncology. |
Phase II: Target Validation and Mechanistic Elucidation
With a list of high-probability targets, the next phase focuses on empirical validation through a cascade of biochemical and cell-based assays. The goal is to confirm direct physical binding and subsequently measure the functional consequence of that binding event.
Overall Workflow for Target Validation
The validation process follows a logical progression from confirming a direct interaction to understanding its functional impact in a biological system.
Caption: A streamlined workflow for validating a hypothesized protein target.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Direct Binding
Objective: To quantify the binding affinity (KD) between this compound and a hypothesized target protein (e.g., recombinant human PARP-1).
Causality: SPR is a label-free technique that provides real-time kinetics data (kon, koff) and affinity (KD). A confirmed, high-affinity interaction is a prerequisite for any further investigation, as it provides direct evidence of target engagement.
Methodology:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize the recombinant target protein (PARP-1) onto the chip surface via amine coupling chemistry, aiming for a target immobilization level of ~10,000 Response Units (RU).
-
Block any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the protein.
-
-
Analyte Preparation:
-
Prepare a stock solution of the compound in 100% DMSO.
-
Create a serial dilution series of the compound in a suitable running buffer (e.g., HBS-EP+) with a final DMSO concentration ≤ 1%. Concentrations should bracket the expected KD (e.g., 1 nM to 10 µM).
-
-
Binding Analysis:
-
Inject the different concentrations of the compound over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Record the association phase (compound injection) and dissociation phase (buffer injection).
-
Regenerate the sensor chip surface between cycles using a mild regeneration solution (e.g., a brief pulse of Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and calculate the equilibrium dissociation constant (KD = koff / kon).
-
Experimental Protocol: Cell-Based Target Engagement Assay
Objective: To confirm that the compound engages its target in a live-cell environment.
Causality: While SPR confirms binding to a purified protein, a cellular thermal shift assay (CETSA) can verify that the compound reaches and binds to its target within the complex milieu of a cell. Target engagement often leads to thermal stabilization of the protein.
Methodology:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., HeLa cells) to ~80% confluency.
-
Treat the cells with either the vehicle (DMSO) or a high concentration of the compound (e.g., 10x the measured KD) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the treated cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
-
Protein Separation:
-
Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Quantification:
-
Analyze the amount of soluble target protein (e.g., PARP-1) remaining at each temperature using Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.
-
A "thermal shift" (an increase in the melting temperature, Tm) in the compound-treated sample indicates target stabilization and confirms cellular engagement.
-
Hypothetical Signaling Pathway and Downstream Analysis
Assuming our compound is validated as a potent PARP-1 inhibitor, the next logical step is to investigate its impact on the relevant signaling pathway. PARP-1 is a key sensor of DNA damage and plays a critical role in DNA repair.
Caption: The role of PARP-1 in Single-Strand Break (SSB) DNA repair.
To validate this, one could perform a comet assay to visualize DNA damage in cells treated with a DNA-damaging agent in the presence or absence of our compound. An increase in the "comet tail" length in compound-treated cells would confirm the inhibition of DNA repair, a functional downstream consequence of PARP-1 inhibition.
Conclusion and Future Directions
This guide presents a systematic, industry-standard workflow for the de-novo identification and validation of therapeutic targets for this compound. By progressing from in silico prediction to biophysical characterization and finally to cell-based functional assays, researchers can build a robust data package that elucidates the compound's mechanism of action. Future work would involve lead optimization to improve potency and selectivity, followed by preclinical evaluation in relevant disease models. This structured approach minimizes wasted resources and maximizes the probability of translating a promising chemical scaffold into a viable therapeutic candidate.
References
-
Shirkhedkar, A. A., et al. (2020). Benzimidazole: A medicinally important heterocyclic moiety. Journal of Drug Delivery and Therapeutics. [Link]
-
Gaba, M., et al. (2014). An insight into the medicinal attributes of benzimidazole derivatives. Critical Reviews in Pharmaceutical Sciences. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. [Link]
-
Putt, K. S., & Hergenrother, P. J. (2004). A new high-throughput screening platform for the identification of inhibitors of poly(ADP-ribose) polymerase-1. Journal of the American Chemical Society. [Link]
-
Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
An In-Depth Technical Guide to the Solubility and Stability of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole, with a primary focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this promising benzimidazole derivative. The guide outlines detailed protocols for determining aqueous and solvent solubility, assessing chemical and physical stability under various stress conditions, and offers insights into potential degradation pathways. Furthermore, it includes in-silico predictions of key molecular descriptors and proposes a robust analytical framework for the accurate quantification of the molecule. The methodologies are presented with a rationale for each experimental choice, ensuring a deep understanding of the scientific principles at play.
Introduction: The Significance of Benzimidazole Derivatives in Modern Drug Discovery
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets. The introduction of a fluorine atom and a piperidinyl group, as in this compound, can significantly modulate the compound's physicochemical and pharmacokinetic profiles. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, while the basic piperidine moiety can improve aqueous solubility and provides a handle for further structural modifications.
A thorough understanding of the solubility and stability of this molecule is paramount for its successful development as a therapeutic candidate. Poor solubility can lead to low bioavailability and erratic absorption, hindering clinical efficacy. Instability, on the other hand, can result in the formation of degradation products with altered pharmacological or toxicological profiles, compromising the safety and shelf-life of the final drug product. This guide, therefore, aims to provide a robust framework for the comprehensive evaluation of these critical attributes.
Physicochemical Characterization of this compound
A foundational understanding of the intrinsic properties of this compound is essential for designing meaningful solubility and stability studies.
In-Silico Prediction of Key Molecular Descriptors
In the absence of extensive experimental data, in-silico prediction tools offer valuable first-pass approximations of a molecule's behavior. These predictions are instrumental in guiding experimental design.
Predicted Physicochemical Properties:
| Property | Predicted Value | Significance in Experimental Design |
| pKa (most basic) | 9.5 ± 0.5 | The piperidinyl nitrogen is the most basic center, readily protonated at physiological pH. This dictates the pH-dependent solubility profile and suggests that the compound will be more soluble in acidic conditions. |
| pKa (most acidic) | 13.0 ± 0.5 | The benzimidazole N-H proton is weakly acidic. Deprotonation is only expected at very high pH. |
| LogP | 2.5 ± 0.3 | This value suggests moderate lipophilicity, indicating a balance between aqueous solubility and membrane permeability. It also informs the choice of organic solvents for solubility studies and the starting mobile phase composition for reversed-phase HPLC. |
Note: These values are computationally predicted and should be experimentally verified.
Molecular Structure and Functional Group Analysis
The structure of this compound presents several key functional groups that influence its solubility and stability:
-
Benzimidazole Core: Aromatic and generally planar, contributing to potential π-π stacking interactions in the solid state. The imidazole portion contains both a weakly acidic and a weakly basic nitrogen atom.
-
Piperidine Ring: A basic, saturated heterocycle that is expected to be protonated at physiological pH, enhancing aqueous solubility.
-
Fluorine Atom: An electron-withdrawing group that can influence the pKa of the benzimidazole ring and enhance metabolic stability.
Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug's bioavailability. A thorough assessment of both thermodynamic and kinetic solubility is therefore essential.
Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for pre-formulation development. The shake-flask method is the gold standard for this determination.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12) to cover a physiologically relevant range.
-
Sample Preparation: Add an excess of solid this compound to vials containing each buffer. The excess solid ensures that equilibrium is reached with the undissolved compound.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.
-
pH Measurement: Measure the final pH of each saturated solution, as it may differ from the initial buffer pH.
Data Presentation: Predicted and Experimental pH-Solubility Profile
| pH | Predicted Solubility Trend | Experimental Solubility (µg/mL) |
| 2 | High | To be determined |
| 4 | High | To be determined |
| 6 | Moderate | To be determined |
| 7.4 | Low to Moderate | To be determined |
| 9 | Low | To be determined |
| 12 | Low | To be determined |
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, typically upon precipitation from a DMSO stock solution.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
Stability Assessment and Degradation Pathway Elucidation
Evaluating the intrinsic stability of this compound is critical for predicting its shelf-life and identifying potential degradation products. Forced degradation studies, as outlined in the ICH guidelines (Q1A and Q1B), are the cornerstone of this assessment.[1]
Forced Degradation Studies
These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage to accelerate degradation.
Experimental Protocol: Forced Degradation Studies
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Expose a solution of the compound to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature. The imidazole moiety in some drugs has shown sensitivity to oxidation.[2]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.
-
Photostability: Expose the solid compound and its solution to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines.[3]
For each condition, samples should be analyzed at various time points to monitor the extent of degradation and the formation of degradation products. A target degradation of 5-20% is generally considered optimal for method validation.
Potential Degradation Pathways
Based on the structure of this compound and the known chemistry of related compounds, several degradation pathways can be anticipated:
-
Oxidation: The benzimidazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to cleavage of the piperidine ring from the benzimidazole core, although this is less likely under typical stress conditions.
-
Photodegradation: Benzimidazole derivatives are often sensitive to light.[3] Photodegradation can lead to a variety of products, including demethylation products if N-methylated analogs are considered, and potentially amine derivatives from decarboxylation of carbamate-containing benzimidazoles.[3]
Analytical Methodologies for Quantification
A robust and validated analytical method is essential for the accurate quantification of this compound in solubility and stability samples. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the method of choice for this type of molecule.
Proposed Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent compound from its degradation products, ensuring that the assay is specific for the intact drug.
Starting HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the protonation of the piperidine nitrogen, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Gradient | 10-90% B over 20 minutes | A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at ~280 nm | Benzimidazole derivatives typically have a strong UV absorbance in this region.[4][5] A photodiode array (PDA) detector is recommended to assess peak purity. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the main peak from all degradation products generated during the forced degradation studies.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The outlined protocols, rooted in established scientific principles and regulatory guidelines, offer a clear path for researchers to generate the critical data needed to advance this promising compound through the drug development pipeline. The in-silico predictions serve as a valuable starting point for experimental design, while the proposed analytical methodology provides a robust tool for accurate quantification.
Future work should focus on the experimental verification of the predicted physicochemical properties and the definitive identification of any degradation products formed under stress conditions using techniques such as liquid chromatography-mass spectrometry (LC-MS). A thorough understanding of the solid-state properties, including polymorphism, will also be crucial for ensuring the long-term stability and consistent performance of the final drug product.
References
- Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829.
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 447–456.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Raghavan, T., & Raghu, P. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
-
Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Available at: [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. PubMed. Available at: [Link]
- Sayed, N. F., & El-Zeiny, M. B. (2015). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. RSC Advances, 5(16), 11956–11963.
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES.
-
Sayed, N. F., & El-Zeiny, M. B. (2015). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. RSC Publishing. Available at: [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. Available at: [Link]
-
International Council for Harmonisation. (2023). Forced Degradation in Pharmaceuticals: A Regulatory Update. Available at: [Link]
- Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(8), 20-27.
- Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719.
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
Sources
Methodological & Application
Application Notes & Protocols: Characterizing the Anticancer Activity of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole in Cancer Cell Lines
Disclaimer: As of the date of this document, specific peer-reviewed data on the compound "6-Fluoro-2-piperidin-4-yl-1H-benzimidazole" is not widely available in public literature. The following application notes and protocols are therefore presented as a comprehensive guide for the characterization of a novel benzimidazole derivative, using the specified compound name as a representative example. The proposed mechanisms and expected outcomes are based on the well-documented activities of the broader benzimidazole class of compounds in cancer research.[1][2][3]
I. Introduction: The Benzimidazole Scaffold in Oncology
The benzimidazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3][4][5] Its unique bicyclic aromatic nature allows for versatile substitutions, leading to compounds with a wide array of biological activities, including potent anticancer effects.[1][6] Benzimidazole derivatives have been shown to target a multitude of critical pathways in cancer progression, such as receptor tyrosine kinases, cell cycle machinery, and apoptotic signaling cascades.[1][7][8]
This guide focuses on a novel derivative, This compound . The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the piperidinyl group may improve solubility and target engagement. These notes provide a strategic framework and detailed protocols for the initial preclinical evaluation of this compound's efficacy and mechanism of action in cancer cell lines.
II. Hypothesized Mechanism of Action
Based on extensive research into structurally related benzimidazole compounds, we hypothesize that this compound may exert its anticancer effects through a multi-targeted mechanism. Many 2-substituted benzimidazoles have been shown to inhibit key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5][7][9] Inhibition of these receptors blocks downstream pro-survival signaling through the PI3K/Akt and MEK/Erk pathways, ultimately leading to cell cycle arrest and the induction of apoptosis.[7][9]
Figure 1: Hypothesized signaling cascade inhibited by the compound.
III. Experimental Workflow: A Strategic Overview
The characterization of a novel anticancer compound follows a logical progression from broad phenotypic effects to specific molecular targets. This workflow ensures a comprehensive understanding of the compound's activity.
Figure 2: Recommended workflow for compound characterization.
IV. Application 1: Cell Viability and Cytotoxicity Assessment
Objective: To determine the concentration-dependent cytotoxic effect of this compound on selected cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Principle of the Assays
Cell viability assays like the MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow MTT or XTT) to a colored formazan product (purple for MTT, orange for XTT).[10][11] The amount of formazan produced is directly proportional to the number of living cells.[10]
Protocol: MTT Cell Viability Assay
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Controls: Include wells for "untreated cells" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions or controls.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well.[13]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[10]
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.9 |
| A549 | Lung Carcinoma | 12.5 |
| HCT-116 | Colorectal Carcinoma | 7.4 |
V. Application 2: Quantification of Apoptosis
Objective: To determine if the cytotoxic effect of the compound is mediated by the induction of apoptosis.
Principle of the Assay
The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues.[14][15] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Protocol: Annexin V-FITC/PI Staining
This protocol is based on commercially available kits and should be adapted as needed.
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Include an untreated control and a vehicle (DMSO) control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells with ice-cold PBS.
-
Trypsinize the adherent cells and add them to the same 15 mL tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.[15]
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.
-
Data Presentation: Hypothetical Apoptosis Data
| Treatment (24h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | 95.1 | 2.5 | 2.4 |
| Vehicle (DMSO) | 94.5 | 2.8 | 2.7 |
| Compound (IC50) | 55.3 | 28.7 | 16.0 |
VI. Application 3: Cell Cycle Analysis
Objective: To investigate if the compound induces cell cycle arrest at a specific phase.
Principle of the Assay
Cell cycle analysis by flow cytometry relies on the use of a fluorescent dye, such as Propidium Iodide (PI), that stoichiometrically binds to DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle: G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[8]
Protocol: PI Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.
-
Harvest both floating and adherent cells as described in the apoptosis protocol.
-
Wash the cell pellet with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel for PI.
-
Use software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
-
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 60.5 | 25.3 | 14.2 |
| Vehicle (DMSO) | 59.8 | 26.1 | 14.1 |
| Compound (IC50) | 75.2 | 10.5 | 14.3 |
This data suggests a G1 phase arrest.
VII. Application 4: Western Blotting for Mechanistic Insights
Objective: To analyze the effect of the compound on the expression and phosphorylation status of key proteins in the hypothesized signaling pathway.
Principle of the Assay
Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[16] By using antibodies that recognize total protein levels and others that recognize specific phosphorylation sites, one can determine if a compound alters protein expression or inhibits its activation.
Protocol: Western Blotting
-
Cell Lysis:
-
Treat cells in 6-well or 10 cm plates with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[16]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.[17]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST).[17]
-
Incubate the membrane with a primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[16]
-
Suggested Primary Antibodies: p-EGFR, EGFR, p-Akt, Akt, p-Erk, Erk, Cyclin D1, p27, Cleaved Caspase-3, and β-actin (as a loading control).
-
-
Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
VIII. References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Patel, A. K., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Taylor & Francis Online. Retrieved from [Link]
-
University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]
-
Kamal, A., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH. Retrieved from [Link]
-
Salahuddin, et al. (2023). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. Retrieved from [Link]
-
Li, Y., et al. (2015). A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. NIH. Retrieved from [Link]
-
Shchekotikhin, A. E., et al. (2024). New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. MDPI. Retrieved from [Link]
-
Al-dujaili, A. A., et al. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. PMC. Retrieved from [Link]
-
Al-Qaisi, Z. A., et al. (2024). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Retrieved from [Link]
-
Atas, M., et al. (2023). Investigation of the Effects of Benzimidazole Derivatives on the mTOR Pathway in Breast Cancer. DergiPark. Retrieved from [Link]
-
Ali, I., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI. Retrieved from [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2016). Biological evaluation of the toxicity and the cell cycle interruption by some benzimidazole derivatives. PubMed. Retrieved from [Link]
-
Dokla, E. M. E., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. PMC - NIH. Retrieved from [Link]
-
Atmaca, H. U., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. Retrieved from [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological evaluation of the toxicity and the cell cycle interruption by some benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. origene.com [origene.com]
6-Fluoro-2-piperidin-4-yl-1H-benzimidazole for kinase inhibition studies
Application Note & Protocols
Topic: A Methodological Framework for Evaluating 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole as a Novel Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pursuit of Novel Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling and represent one of the most important target classes for modern drug discovery, particularly in oncology. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of forming the basis for a wide range of biologically active agents, including potent kinase inhibitors.[1][2] The compound this compound (Molecular Formula: C₁₂H₁₄FN₃, Molecular Weight: 219.26 g/mol ) is a member of this structural class.[3] Its unique combination of a benzimidazole core, a piperidine ring, and fluorine substitution presents a compelling profile for investigation as a therapeutic agent.[4]
This document serves as a comprehensive technical guide for researchers to systematically evaluate this compound as a potential kinase inhibitor. The protocols herein are designed as a self-validating framework, progressing from broad biochemical profiling to specific cellular target engagement and functional outcome assessment. We will use the hypothetical "Target Kinase X" (TKX), a receptor tyrosine kinase, as an illustrative example to guide the experimental narrative.
Compound Handling and Preparation
Scientific rigor begins with proper sample preparation. The biological activity of a test compound is directly dependent on its concentration and stability in solution.
2.1 Materials:
-
This compound (e.g., Santa Cruz Biotechnology, cat# sc-481975)[3]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
2.2 Protocol for 10 mM Stock Solution:
-
Calculation: To prepare a 10 mM stock solution from the compound (MW = 219.26 g/mol ), weigh out 2.19 mg.
-
Dissolution: Add the 2.19 mg of powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Solubilization: Vortex the solution thoroughly for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required if solubility is limited.
-
Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Expert Insight: The fluorine atom on the benzimidazole ring can enhance metabolic stability and membrane permeability, while the piperidine moiety often improves solubility and provides a vector for interacting with the ATP-binding pocket of kinases. The initial choice of DMSO as a solvent is standard, but it is crucial to ensure that the final concentration of DMSO in any assay remains below 0.5% to avoid solvent-induced artifacts.
Phase 1: Biochemical Kinase Inhibition Profiling
The primary objective is to determine if this compound directly inhibits the enzymatic activity of a kinase. A non-radioactive, luminescence-based assay that measures ADP production is a robust, sensitive, and high-throughput compatible method.[5][6][7]
3.1 Protocol: In Vitro Kinase Assay (ADP-Glo™ Principle)
This protocol quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP signal.[6]
Workflow:
-
Kinase Reaction: The kinase, substrate, and test compound are incubated with ATP.
-
ATP Depletion: After the reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the newly produced ADP back into ATP.
-
Luminescence Detection: The newly synthesized ATP fuels a luciferase/luciferin reaction, generating a light signal that is proportional to the initial kinase activity.
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of this compound in kinase assay buffer (e.g., from 100 µM to 1 nM final concentration). Add 5 µL of each dilution to the wells of a 384-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.
-
Kinase/Substrate Addition: Add 10 µL of a master mix containing the recombinant kinase (e.g., TKX) and its specific substrate to each well.[6]
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
3.2 Data Presentation and Analysis
The raw luminescence data is converted to percent inhibition relative to the vehicle control. An IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Kinase Target | This compound IC₅₀ (nM) |
|---|---|
| Target Kinase X (TKX) | 25 |
| Kinase Y | 850 |
| Kinase Z | >10,000 |
Trustworthiness Check: The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ indicates higher potency. The data in Table 1 hypothetically suggests that the compound is potent and selective for TKX over other kinases.
Phase 2: Cellular Target Engagement & Pathway Analysis
A potent biochemical inhibitor must also demonstrate on-target activity within the complex environment of a living cell. Western blotting is a cornerstone technique to measure the phosphorylation status of a target kinase and its downstream effectors.[8][9]
4.1 Rationale and Signaling Pathway Context
Many receptor tyrosine kinases, like our hypothetical TKX, are activated by ligand binding, leading to dimerization and autophosphorylation. This phosphorylation creates docking sites for downstream signaling proteins, such as those in the AKT and ERK pathways, which regulate cell survival and proliferation.[10] A successful inhibitor should block this initial autophosphorylation event.
Caption: Hypothetical TKX signaling pathway and point of inhibition.
4.2 Protocol: Western Blot for Target Kinase X (TKX) Phosphorylation
This protocol directly assesses the ability of the compound to inhibit TKX autophosphorylation in cells.[6]
Step-by-Step Methodology:
-
Cell Culture: Plate a cancer cell line known to express TKX (e.g., H1975 cells) and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, incubate cells in serum-free media for 12-24 hours.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 50, 250, 1000 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the TKX receptor by adding its cognate ligand (e.g., 100 ng/mL EGF) for 15 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an 8-12% SDS-PAGE gel.[12]
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated TKX (e.g., anti-p-TKX Tyr1068).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against total TKX.[10]
Phase 3: Measuring Downstream Cellular Effects
Effective on-target kinase inhibition should translate into a measurable biological response, such as the inhibition of cancer cell proliferation.
5.1 Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantifying the ATP present, which signals the presence of metabolically active cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., H1975) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add reagent to each well in a volume equal to the culture medium.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence with a plate reader.
5.2 Data Presentation and Analysis
Results are typically expressed as the concentration that inhibits cell growth by 50% (GI₅₀).
Table 2: Summary of Hypothetical Compound Efficacy
| Assay Type | Cell Line | Parameter | Value (nM) |
|---|---|---|---|
| Biochemical | N/A | IC₅₀ vs. TKX | 25 |
| Cellular | H1975 | GI₅₀ | 60 |
Expert Insight: A close correlation between the biochemical IC₅₀ and the cellular GI₅₀ (typically within a 10-fold difference) provides strong evidence that the observed anti-proliferative effect is mediated by the on-target inhibition of the kinase. A large discrepancy may suggest poor cell permeability, compound efflux, or off-target effects.
Conclusion
This application note provides a validated, multi-phase workflow to rigorously characterize the kinase inhibitory potential of this compound. By integrating biochemical potency determination, cellular target engagement validation, and functional endpoint analysis, researchers can build a comprehensive data package. This logical progression of experiments is essential for establishing a clear structure-activity relationship and making informed decisions in the drug discovery process. The benzimidazole scaffold continues to be a fruitful starting point for inhibitor design, and this systematic approach enables the robust evaluation of new chemical entities derived from it.
References
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
Creative Commons. (n.d.). In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]
-
Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. [Link]
-
Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]
-
PubMed. (n.d.). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. ResearchGate. [Link]
-
PubMed Central. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. [Link]
-
PubMed Central. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link]
-
PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]
-
ResearchGate. (n.d.). Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one. [Link]
-
PubMed Central. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]
-
PubMed. (n.d.). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. [Link]
-
PubMed Central. (n.d.). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. [Link]
Sources
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CST | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Developing Antimicrobial Agents from Benzimidazole Scaffolds
Abstract
The benzimidazole core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and π-π stacking interactions, allow it to bind effectively to a wide array of biological macromolecules.[1] As the global challenge of antimicrobial resistance intensifies, there is an urgent need to develop novel therapeutic agents. Benzimidazole and its derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiparasitic effects, making this scaffold a highly promising starting point for drug discovery.[4][5][6][7] This guide provides an in-depth overview and detailed protocols for the synthesis, in vitro evaluation, and preliminary safety assessment of novel antimicrobial agents derived from the benzimidazole scaffold, designed for researchers, scientists, and drug development professionals.
The Benzimidazole Scaffold: A Foundation for Antimicrobial Drug Design
The versatility of the benzimidazole scaffold stems from its bicyclic structure, which fuses a benzene ring with an imidazole ring.[4][8] This arrangement provides a rigid, aromatic platform that can be readily functionalized at multiple positions to modulate its biological activity.
Key Physicochemical Attributes:
-
Hydrogen Bonding: The imidazole moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N), enabling strong interactions with biological targets.[1]
-
Hydrophobic & π-Stacking Interactions: The fused benzene ring allows for hydrophobic and π-π stacking interactions, further enhancing target binding affinity.[1]
-
Structural Analogy: Benzimidazole is structurally similar to naturally occurring purine nucleotides, allowing it to interact with biopolymers like enzymes and nucleic acids.[5]
1.1. Structure-Activity Relationship (SAR) Insights
Systematic modification of the benzimidazole core has yielded critical insights into its antimicrobial activity. The most impactful substitutions are typically made at the C2 and N1 positions, as well as the C5/C6 positions on the benzene ring.[9]
-
C2 Position: Substitution at this position is crucial. Attaching aryl, heteroaryl, or long alkyl chains can significantly enhance antimicrobial potency. The presence of electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups on a phenyl ring at this position can fine-tune the activity against specific microbial strains.[8][10][11]
-
N1 Position: Alkylation or arylation at the N1 position can influence the molecule's lipophilicity and pharmacokinetic properties, often leading to improved cell penetration and activity.
-
C5/C6 Positions: Introducing electron-withdrawing groups like halogens (-Cl, -F) or nitro (-NO₂) groups onto the benzene ring generally increases the antimicrobial profile.[8][10]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Benzimidazole scaffolds as promising antiproliferative agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Vivo Studies with 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole
Introduction: Unveiling the Therapeutic Potential of a Novel Benzimidazole Derivative
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2] These derivatives have demonstrated a remarkable breadth of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] This guide focuses on a promising novel compound, 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole, providing a comprehensive framework for its preclinical in-vivo evaluation. While the specific mechanism of action for this particular molecule is yet to be fully elucidated, the structural alerts suggest potential efficacy in inflammatory disorders, neurological conditions, or oncology.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to designing and executing in-vivo studies. The protocols outlined herein are designed to be self-validating, incorporating key principles of experimental design to ensure the generation of robust and reproducible data.
Preclinical In-Vivo Experimental Design: A Strategic Approach
The successful in-vivo evaluation of a novel compound hinges on a meticulously planned experimental design. This section outlines the critical considerations for investigating the therapeutic potential of this compound.
Rationale for Model Selection
Given the pharmacological promiscuity of the benzimidazole class, a tiered approach to in-vivo screening is recommended. The initial selection of animal models should be guided by the predicted therapeutic area.
-
For Anti-Inflammatory Potential: Carrageenan-induced paw edema in rodents is a classic and reliable model of acute inflammation.[3][4][5] For chronic inflammation, models such as collagen-induced arthritis can be employed.
-
For Neurological Applications: Rodent models of neurodegenerative diseases, such as those for Alzheimer's or Parkinson's disease, are valuable for assessing neuroprotective effects.[6][7][8][9] Behavioral tests are crucial endpoints in these models to evaluate cognitive and motor function.[10][11][12][13][14]
-
For Anticancer Efficacy: Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are the gold standard for preclinical oncology research.[15][16][17][18][19] The choice of cell line should be based on the hypothesized target of the compound.
Compound Formulation and Administration
The physicochemical properties of this compound will dictate its formulation. Benzimidazole derivatives often exhibit poor water solubility, necessitating the use of vehicles such as a mixture of DMSO, Tween 80, and saline.[20]
Table 1: Example Formulation Vehicle
| Component | Percentage | Purpose |
| DMSO | 10% | Solubilizing agent |
| Tween 80 | 10% | Surfactant to improve solubility and stability |
| Saline (0.9% NaCl) | 80% | Isotonic vehicle |
The route of administration is a critical determinant of the compound's pharmacokinetic profile.[21][22][23] Oral gavage is a common route for preclinical studies, mimicking a likely clinical route of administration.[20] Intraperitoneal (IP) or intravenous (IV) injections can also be considered for initial efficacy studies to bypass first-pass metabolism.
Dosing Regimen and Pharmacokinetic Considerations
A dose-response study is essential to determine the optimal therapeutic window. Based on studies with similar benzimidazole compounds, a starting dose range of 10-100 mg/kg can be considered.[24][25][26] Preliminary pharmacokinetic (PK) studies are highly recommended to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[21][22][23][27][28]
Diagram 1: General Workflow for In-Vivo Efficacy Studies
Caption: A hypothetical pathway illustrating the potential anti-inflammatory mechanism.
Conclusion: A Roadmap for Preclinical Success
This guide provides a comprehensive framework for the in-vivo evaluation of this compound. By adhering to these principles of robust experimental design and detailed protocols, researchers can generate high-quality, reproducible data to elucidate the therapeutic potential of this novel compound. The integration of pharmacokinetic, efficacy, and safety endpoints will provide a holistic understanding of the compound's in-vivo profile, paving the way for its further development.
References
-
Ichor Life Sciences. Xenograft Mouse Models. [Link]
-
Preclinical Histopathology: A Powerful Insight into Early Drug Development. (2024, November 6). [Link]
-
Melior Discovery. Xenograft Mouse Models. [Link]
-
iHisto. What Is Histopathology? A Complete Guide for Preclinical Research. (2025, July 18). [Link]
-
Reaction Biology. Xenograft Models For Drug Discovery. [Link]
-
Rodallec, A., et al. (2022). Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLoS ONE, 17(9), e0274886. [Link]
-
Jensen, M. M., et al. (2018). Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. Journal of Visualized Experiments, (131), 56456. [Link]
-
Charles River Laboratories. Rodent Behavior Testing. [Link]
-
Stanford Medicine. In vivo tumor models. [Link]
-
Creative Biolabs. Rodent Behavioral Tests for Cognition. [Link]
-
Altogen Labs. Xenograft Models. [Link]
-
Nare, B., et al. (2010). Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. Cancers, 2(4), 1976–1985. [Link]
-
Zhang, L., et al. (2018). Behavioral tests in rodent models of stroke. Translational Stroke Research, 9(4), 384–395. [Link]
-
In vivo murine models for evaluating anti-arthritic agents: An updated review. (2024, October 16). [Link]
-
Jirkof, P. (2014). Neurobehavioral Tests in Rat Models of Degenerative Brain Diseases. In Animal Models of Brain Tumors. Humana Press. [Link]
-
Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Statistical Applications in Genetics and Molecular Biology, 13(4), 437–453. [Link]
-
van der Velden, J. L. J., et al. (2016). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Current Opinion in Chemical Biology, 33, 84–91. [Link]
-
Schwabe, K., & Borta, A. (2016). Rat models of major neurodegenerative disorders. Neurodegenerative Diseases, 16(1-2), 10–19. [Link]
-
Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases. Cold Spring Harbor Perspectives in Medicine, 8(7), a024007. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 25(11), 2685. [Link]
-
Biospective. Histology & Tissue Analysis - Preclinical. [Link]
-
Gaddy, V. T., et al. (2010). Analysis of multiarm tumor growth trials in xenograft animals using phase change adaptive piecewise quadratic models. Statistics in Medicine, 29(29), 3073–3086. [Link]
-
Waisman Center. Mouse Behavioral Tests. [Link]
-
Maze Engineers. (2019, February 13). Murine Models of Neurodegenerative Diseases. [Link]
-
Ellenbroek, B., & Youn, J. (2016). Rodent models in neuroscience research: is it a rat race? Disease Models & Mechanisms, 9(10), 1079–1087. [Link]
-
In-Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
Gao, H., et al. (2020). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Clinical Cancer Research, 26(13), 3176–3188. [Link]
-
Comprehensive Profiling of Cytokines and Growth Factors: Pathogenic Roles and Clinical Applications in Autoimmune Diseases. International Journal of Molecular Sciences, 24(13), 10981. [Link]
-
In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. (2025, August 6). [Link]
-
Quantitative analysis of histopathological findings using image processing software. Journal of Toxicologic Pathology, 31(1), 67–75. [Link]
-
Creative Diagnostics. Cytokine Profiling. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Research International, 31(6), 1-15. [Link]
-
Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical and Pharmaceutical Bulletin, 64(11), 1629-1635. [Link]
-
The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. Cell Chemical Biology, 24(1), 3-13. [Link]
-
Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 13, 137. [Link]
-
Effects of benzimidazole anthelmintics on the survival and migratory behavior of Toxocara canis larvae in the mouse. [Link]
-
Abo-Shehada, M. N., & Herbert, I. V. (1984). Effects of benzimidazole anthelmintics on the survival and migratory behavior of Toxocara canis larvae in the mouse. The Journal of Helminthology, 58(4), 277–282. [Link]
-
Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]
-
Blood Cytokines as Biomarkers of In Vivo Toxicity in Preclinical Safety Assessment: Considerations for Their Use. Toxicological Sciences, 121(2), 203–216. [Link]
-
Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 1383, 19–32. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. [Link]
-
BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [Link]
-
Reaction Biology. In Vivo PK/PD Study Services. [Link]
-
In vivo and in vitro Evaluation of Cytokine Expression Profiles During. International Journal of Nanomedicine, 16, 3535–3550. [Link]
-
Histopathology of Preclinical Toxicity Studies. [Link]
-
Preparation of benzimidazole derivatives. Benzimidazole was synthesized... [Link]
-
Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 119, 278–287. [Link]
-
The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. Biomolecules & Therapeutics, 28(6), 497–505. [Link]
-
Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). ACS Chemical Neuroscience, 7(10), 1435–1447. [Link]
Sources
- 1. aaup.edu [aaup.edu]
- 2. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 6. oaepublish.com [oaepublish.com]
- 7. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. criver.com [criver.com]
- 11. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 12. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurobehavioral Tests in Rat Models of Degenerative Brain Diseases | Springer Nature Experiments [experiments.springernature.com]
- 14. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 15. ichorlifesciences.com [ichorlifesciences.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 19. Xenograft Models - Altogen Labs [altogenlabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 22. bioivt.com [bioivt.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Effects of benzimidazole anthelmintics on the survival and migratory behavior of Toxocara canis larvae in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole as a High-Value Fragment for Drug Design
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of novel lead compounds. This approach leverages small, low-complexity molecules, or "fragments," to probe the binding landscape of biological targets. These fragments, typically with molecular weights under 300 Da, can form high-quality interactions, making them excellent starting points for evolution into potent and selective drug candidates.[1][2] This guide provides a comprehensive overview of the strategic application of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole , a fragment of significant interest due to its privileged structural motifs—the benzimidazole and piperidine rings—which are prevalent in numerous approved therapeutics.[3][4] The inclusion of a fluorine atom offers a valuable tool for modulating physicochemical properties and can serve as a sensitive reporter in certain biophysical assays.
These application notes are designed for researchers, medicinal chemists, and drug development professionals. We will detail the rationale for its inclusion in a fragment library, a proposed synthetic protocol, and a comprehensive guide to its application in a typical FBDD campaign, from initial screening to hit validation and elaboration.
The Strategic Value of this compound in FBDD
The benzimidazole core is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6] The piperidine moiety provides a versatile scaffold that can be readily functionalized, allowing for vectoral growth into adjacent binding pockets. The strategic placement of a fluorine atom can enhance binding affinity through interactions with the target protein and improve metabolic stability.
Key Attributes of the Fragment:
| Property | Value/Attribute | Rationale for Inclusion in a Fragment Library |
| Molecular Weight | 219.26 g/mol [7] | Compliant with the "Rule of Three" (MW < 300 Da) for fragments.[1] |
| Structure | Benzimidazole fused with a piperidine ring | Provides a rigid core with a flexible substituent for exploring binding interactions. |
| Fluorine Atom | Enhances potential for specific interactions (e.g., hydrogen bonding, halogen bonding) and can improve metabolic stability. Also enables the use of ¹⁹F NMR for screening.[8] | |
| Synthetic Tractability | The piperidine nitrogen offers a clear vector for chemical elaboration. | Allows for straightforward "fragment growing" or "fragment linking" strategies.[9] |
| Solubility | Expected to have good aqueous solubility, particularly in its salt form. | Crucial for high-concentration screening required in FBDD.[2] |
Synthesis Protocol
While a specific protocol for this compound is not widely published, a reliable synthesis can be adapted from established methods for similar 2-substituted benzimidazoles. The following is a proposed "one-pot" synthesis based on the condensation of a substituted o-phenylenediamine with a piperidine carboxylic acid.[10]
Reaction Scheme:
A proposed reaction scheme for the synthesis of the title compound.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Piperidine-4-carboxylic acid
-
4M Hydrochloric acid (aq)
-
5M Sodium hydroxide (aq)
-
Deionized water
-
Ethanol
Procedure:
-
To a round-bottom flask, add 4-Fluoro-1,2-phenylenediamine (1 equivalent) and Piperidine-4-carboxylic acid (1 equivalent).
-
Add 4M aqueous hydrochloric acid.
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly basify the mixture with 5M aqueous sodium hydroxide until a precipitate forms.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Dry the final product under vacuum.
Characterization: The structure and purity of the synthesized fragment should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Fragment Screening and Hit Validation Workflow
A tiered approach is recommended for screening this compound against a target of interest. This ensures efficient use of resources and robust identification of true binding events.
A typical workflow for fragment screening and hit validation.
Primary Screening: Identifying Initial Binders
The initial screen should be a high-throughput method capable of detecting weak interactions.
Protocol 1: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that measures changes in the refractive index upon ligand binding to an immobilized target. It is highly sensitive and provides real-time kinetic data.[1][3][11]
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Fragment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it into the running buffer to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is matched between the sample and running buffer to minimize bulk refractive index effects.[3]
-
Screening: Inject the fragment solution over the sensor surface and a reference flow cell (without the immobilized protein).
-
Data Analysis: A positive binding event is indicated by an increase in the response units (RU) in the target flow cell relative to the reference cell.
-
Hit Criteria: Define a response threshold for hit identification.
Protocol 2: ¹⁹F NMR Screening
The fluorine atom in the fragment allows for the use of ¹⁹F NMR, a highly sensitive and robust method for detecting binding.[8]
-
Sample Preparation: Prepare a solution of the target protein in a suitable buffer. Add this compound from a stock solution.
-
NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Data Analysis: Binding of the fragment to the protein will result in a change in the chemical shift, line broadening, or a decrease in the intensity of the ¹⁹F signal.
-
Hit Confirmation: Observe changes in the ¹⁹F spectrum upon addition of the protein compared to the fragment alone.
Secondary Screening and Hit Validation
Hits from the primary screen must be validated using an orthogonal biophysical method to eliminate false positives.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).[8][12]
-
Sample Preparation: Place the purified target protein in the sample cell and the fragment solution in the injection syringe.
-
Titration: Perform a series of injections of the fragment into the protein solution.
-
Data Analysis: Integrate the heat changes after each injection and fit the data to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH). A measurable heat change confirms a true binding event.
Protocol 4: Protein-Observed NMR Spectroscopy
If the target protein is amenable to NMR, observing changes in the protein's spectrum upon fragment binding provides high-quality validation.
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled protein.
-
Spectrum Acquisition: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titration: Add increasing concentrations of this compound and record a ¹H-¹⁵N HSQC spectrum at each concentration.
-
Data Analysis: Binding of the fragment will cause chemical shift perturbations (CSPs) in the signals of amino acid residues at or near the binding site. Tracking these CSPs allows for the determination of the KD and localization of the binding site.
Structural Characterization
Determining the three-dimensional structure of the fragment-protein complex is crucial for guiding structure-based drug design.
Protocol 5: X-ray Crystallography
-
Crystallization: Obtain high-quality crystals of the target protein.
-
Soaking or Co-crystallization: Soak the protein crystals in a solution containing a high concentration of this compound, or co-crystallize the protein in the presence of the fragment.
-
Data Collection and Structure Determination: Collect X-ray diffraction data and solve the crystal structure. The resulting electron density map will reveal the binding mode and specific interactions of the fragment with the protein.
Hit Elaboration Strategies
Once a validated hit with a determined binding mode is obtained, the next step is to improve its potency and selectivity.
Strategies for evolving a fragment hit into a lead compound.
-
Fragment Growing: The piperidine nitrogen of this compound is an ideal attachment point for synthetic elaboration. Based on the structural information, new functional groups can be added to extend into nearby pockets of the binding site, thereby increasing affinity and selectivity.
-
Fragment Linking: If another fragment is found to bind in a proximal pocket, the two fragments can be chemically linked together to create a larger, higher-affinity molecule.
Conclusion
This compound represents a high-value fragment for inclusion in any FBDD library. Its combination of privileged structural motifs, synthetic tractability, and the presence of a fluorine atom for versatile screening options makes it an excellent starting point for drug discovery campaigns against a wide range of biological targets. The protocols outlined in this guide provide a robust framework for its synthesis, screening, and elaboration, enabling researchers to efficiently leverage its potential in the quest for novel therapeutics.
References
- Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48.
-
Pharmaffiliates. (n.d.). 2-Piperidin-4-yl-1H-benzimidazole. Retrieved from [Link]
-
ResearchGate. (2025). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzimidazoles: A biologically active compounds. Retrieved from [Link]
-
Wiley Online Library. (2025). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Various biological targets for benzimidazole. Retrieved from [Link]
-
Frontiers. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Retrieved from [Link]
-
Frontiers. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragment-screening technologies used in successful F2L case studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. Retrieved from [Link]
-
Ascendex Scientific, LLC. (2024). 6-fluoro-2-(piperidin-4-yl)-1H-benzo[d]imidazole. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Retrieved from [Link]
-
PubMed. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. Retrieved from [Link]
-
MDPI. (n.d.). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Retrieved from [Link]
Sources
- 1. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 10. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole Derivatives for SAR Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2][3] Its structural resemblance to purine enables it to interact with a wide array of biological macromolecules, leading to a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2][4] The strategic derivatization of the benzimidazole scaffold is a key approach in the quest for novel therapeutic agents with enhanced potency and selectivity.
This guide provides a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of a particularly promising class of derivatives: 6-fluoro-2-piperidin-4-yl-1H-benzimidazoles. The introduction of a fluorine atom at the 6-position and a piperidin-4-yl moiety at the 2-position is a deliberate design choice aimed at modulating the physicochemical and pharmacokinetic properties of the parent molecule.
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeation, and binding affinity.[5] The piperidine ring, a common motif in bioactive compounds, can influence solubility, basicity, and interactions with target proteins, often serving as a handle for further derivatization to explore the chemical space and refine biological activity.
This document will detail a robust synthetic pathway to access these derivatives, provide step-by-step experimental protocols, and delve into the rationale behind the SAR exploration of this promising scaffold.
Strategic Synthesis of 6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole Derivatives
The synthesis of the target 6-fluoro-2-(piperidin-4-yl)-1H-benzimidazole is a multi-step process that begins with the preparation of key precursors, followed by a cyclization reaction to form the benzimidazole core, and concludes with a deprotection step. The overall synthetic strategy is designed to be efficient and amenable to the generation of a library of derivatives for comprehensive SAR studies.
Diagram of the Synthetic Workflow
Caption: Synthetic route to 6-fluoro-2-(piperidin-4-yl)-1H-benzimidazole and its derivatives.
Experimental Protocols
PART 1: Synthesis of 4-Fluoro-1,2-phenylenediamine (D)
This precursor is synthesized from commercially available 4-fluoroaniline in a three-step sequence involving nitration, acetylation, and reduction.
Step 1: Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide (B)
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (A) in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add acetic anhydride.
-
After stirring, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(4-fluoro-2-nitrophenyl)acetamide (B).
Step 2: Synthesis of 4-Fluoro-2-nitroaniline (C)
-
To the N-(4-fluoro-2-nitrophenyl)acetamide (B) from the previous step, add a solution of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-fluoro-2-nitroaniline (C).[6]
Step 3: Synthesis of 4-Fluoro-1,2-phenylenediamine (D)
-
In a hydrogenation vessel, dissolve 4-fluoro-2-nitroaniline (C) in a suitable solvent such as ethanol.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure to obtain 4-fluoro-1,2-phenylenediamine (D).[6]
PART 2: Synthesis of N-Boc-piperidine-4-carboxylic acid (F)
This precursor is prepared by protecting the amino group of isonipecotic acid.
-
Dissolve isonipecotic acid (E) in a mixture of tert-butanol and water.
-
Add a solution of sodium hydroxide to adjust the pH.
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature.[7]
-
Monitor the reaction by TLC.
-
After completion, acidify the reaction mixture with a suitable acid (e.g., citric acid) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-Boc-piperidine-4-carboxylic acid (F).[7][8]
PART 3: Synthesis of 6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole (H)
Step 1: Synthesis of tert-Butyl 4-(6-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (G)
-
In a round-bottom flask, combine 4-fluoro-1,2-phenylenediamine (D), N-Boc-piperidine-4-carboxylic acid (F), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene.[9]
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain tert-butyl 4-(6-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (G).
Step 2: Synthesis of 6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole (H)
-
Dissolve the protected benzimidazole (G) in a suitable solvent like dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the hydrochloride or trifluoroacetate salt of 6-fluoro-2-(piperidin-4-yl)-1H-benzimidazole (H).
-
Neutralize with a base if the free base is required.
Structure-Activity Relationship (SAR) Studies: Rationale and Exploration
The systematic modification of the 6-fluoro-2-(piperidin-4-yl)-1H-benzimidazole scaffold allows for a thorough investigation of its SAR. The primary points of diversification are the N1 position of the benzimidazole ring and the nitrogen atom of the piperidine moiety.
Rationale for the Core Scaffold
-
Benzimidazole Core: As a "privileged structure," it provides a rigid framework with hydrogen bond donor and acceptor capabilities, crucial for target interaction.[10]
-
6-Fluoro Substituent: The electron-withdrawing nature of fluorine can influence the pKa of the benzimidazole nitrogen, potentially affecting its binding properties.[3] Fluorine can also block metabolic oxidation at this position, enhancing the pharmacokinetic profile of the molecule.[5]
-
2-Piperidin-4-yl Moiety: This group introduces a basic center, which can be important for salt formation and improving aqueous solubility. The piperidine ring can adopt various conformations, allowing for optimal positioning of substituents to interact with the target.
Diagram of SAR Exploration
Caption: Key diversification points for SAR studies on the core scaffold.
Key Areas for SAR Investigation
-
N1 Position of the Benzimidazole:
-
Alkylation: Introduction of small alkyl groups can probe for steric hindrance in the binding pocket.
-
Arylation/Heteroarylation: These modifications can introduce additional π-π stacking or hydrophobic interactions.
-
Functionalization: Introducing groups capable of hydrogen bonding can enhance target affinity and selectivity.
-
-
Piperidine Nitrogen:
-
Alkylation and Acylation: Varying the size and nature of these substituents can impact solubility and cell permeability.
-
Sulfonylation: The introduction of a sulfonyl group can introduce a hydrogen bond acceptor and alter the electronic properties of the piperidine nitrogen.
-
Aryl/Heteroaryl Substitution: This can be explored to extend the molecule into new regions of the binding site.
-
Data Presentation for SAR Analysis
To effectively analyze the SAR, the biological activity data for the synthesized derivatives should be compiled in a structured table. This allows for a direct comparison of the effects of different substituents.
| Compound ID | R¹ (N1-substituent) | R² (Piperidine N-substituent) | Biological Activity (e.g., IC₅₀, µM) |
| H | H | H | Baseline Activity |
| 1a | Me | H | Activity Data |
| 1b | Ph | H | Activity Data |
| 2a | H | COMe | Activity Data |
| 2b | H | SO₂Me | Activity Data |
| ... | ... | ... | ... |
Analysis of the SAR data will focus on identifying:
-
Potency Trends: Which substitutions lead to an increase or decrease in activity?
-
Selectivity Profiles: Do certain substituents confer selectivity for one biological target over another?
-
Physicochemical Property Modulation: How do the substitutions affect properties like solubility, lipophilicity (LogP), and metabolic stability?
Conclusion and Future Directions
The synthetic route and SAR strategy outlined in this guide provide a robust framework for the exploration of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole derivatives as potential therapeutic agents. The systematic derivatization and subsequent biological evaluation will yield valuable insights into the structural requirements for optimal activity. Future work could involve computational modeling and docking studies to further rationalize the observed SAR and guide the design of next-generation compounds with improved pharmacological profiles.
References
-
What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? - FAQ. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022, January 18). National Center for Biotechnology Information. Retrieved from [Link]
-
Biological activities of benzimidazole derivatives: A review. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Structure activity relationship (SAR) of benzimidazole derivatives... (n.d.). ResearchGate. Retrieved from [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Reaction of o-phenylenediamine with organic acids | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025, June 3). RSC Publishing. Retrieved from [Link]
-
SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. (2025, June 13). RSC Publishing. Retrieved from [Link]
-
The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
Sources
- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application of Fluorinated Benzimidazoles in Neurodegenerative Disease Models: A Technical Guide
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on the application of fluorinated benzimidazoles in the study and potential treatment of neurodegenerative diseases. The unique properties conferred by fluorine substitution make this class of compounds particularly promising for targeting key pathological mechanisms in conditions such as Alzheimer's and Parkinson's disease.
Introduction: The Strategic Advantage of Fluorine in Benzimidazole Scaffolds
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[1][2] The incorporation of fluorine atoms into this scaffold can significantly enhance its therapeutic potential for neurodegenerative diseases. Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3][4][5][6] This often leads to improved blood-brain barrier (BBB) permeability and enhanced potency, which are critical for CNS drug development.[5][7][8]
Fluorinated benzimidazoles have emerged as versatile agents targeting multiple facets of neurodegenerative pathologies, including enzymatic activity, protein aggregation, and neuroinflammation.[9][10][11]
Section 1: Targeting Key Enzymes in Neurodegeneration
Fluorinated benzimidazoles have been effectively designed as inhibitors of several enzymes implicated in the progression of neurodegenerative diseases.
Monoamine Oxidase B (MAO-B) Inhibition in Parkinson's Disease
Rationale: MAO-B is a key enzyme in the degradation of dopamine.[12] Its inhibition can increase dopamine levels in the brain, providing symptomatic relief in Parkinson's disease.[3][13] Increased MAO-B activity is also associated with oxidative stress, a significant contributor to neuronal damage.[12] Fluorinated benzimidazoles have been developed as potent and selective MAO-B inhibitors.[3][13][14] The fluorine substitution often enhances the binding affinity and selectivity for MAO-B.[15]
Featured Compound Activity:
| Compound Class | Target | IC50 / Ki | Selectivity Index (MAO-A/MAO-B) | Reference |
| Fluorinated Benzyloxy Chalcone Benzimidazoles | MAO-B | Ki = 0.25 ± 0.014 μM (for BCH2) | High | [14] |
| Novel Benzimidazole Derivatives | hMAO-B | IC50 = 67.3 nM (for 16d) | >387 | [13] |
| Rivastigmine-Benzimidazole Hybrids | MAO-A | Higher activity and selectivity for MAO-A | MAO-A selective | [12] |
Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric method for determining the inhibitory activity of fluorinated benzimidazoles against MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test compounds (fluorinated benzimidazoles)
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the MAO-B enzyme in assay buffer.
-
Prepare a detection solution containing Amplex® Red and HRP in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the MAO-B enzyme solution.
-
Add 10 µL of the diluted test compound or control.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the MAO-B substrate solution.
-
Measure the fluorescence kinetically for 10-40 minutes at an excitation of 535 nm and an emission of 587 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Beta-Secretase (BACE1) and Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease
Rationale: The amyloid cascade hypothesis posits that the production and aggregation of amyloid-beta (Aβ) peptides are central to Alzheimer's pathology.[16] BACE1 is the rate-limiting enzyme in the production of Aβ.[16] Therefore, inhibiting BACE1 is a prime therapeutic strategy.[17] Additionally, the cholinergic hypothesis suggests that a decline in the neurotransmitter acetylcholine contributes to cognitive deficits in Alzheimer's.[16] Acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of acetylcholine, are a mainstay of current Alzheimer's treatment.[16] Fluorinated benzimidazoles have shown promise as both BACE1 and AChE inhibitors.[10][16][17]
Featured Compound Activity:
| Compound Class | Target | IC50 / Ki | Reference |
| Fluoro-benzimidazole derivatives | BACE1 | Not specified | [17] |
| Benzimidazole derivatives linked to 1,2,3-triazole | AChE | 84% inhibition at 100 µM (for 7e) | [16] |
| 5-chloro-substituted benzimidazole derivatives | AChE | Ki = 24.8 nM (for 3h) | [16] |
Experimental Protocol: In Vitro BACE1 Inhibition Assay (FRET)
This protocol describes a Fluorescence Resonance Energy Transfer (FRET) assay to screen for BACE1 inhibitors.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compounds
-
Known BACE1 inhibitor (positive control)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the BACE1 enzyme in assay buffer.
-
Prepare a solution of the FRET substrate in assay buffer.
-
Prepare serial dilutions of the test compounds and positive control.
-
-
Assay Protocol:
-
Add 92.5 µL of assay buffer, 2.5 µL of BACE1 enzyme, and 2.5 µL of the test inhibitor to sample wells.
-
For control wells, add the solvent instead of the inhibitor.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the BACE1 substrate.
-
Measure the fluorescence at an excitation of 320 nm and an emission of 405 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition and determine the IC50 values.
-
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol details the widely used Ellman's method for measuring AChE inhibition.[10][14][18]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds
-
Positive control inhibitor (e.g., Donepezil)
-
96-well microplates
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound or control.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI and 20 µL of DTNB.
-
Measure the absorbance at 412 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of the reaction.
-
Determine the percent inhibition and calculate the IC50 value.
-
Section 2: Targeting Protein Aggregation
The misfolding and aggregation of specific proteins are hallmarks of many neurodegenerative diseases. Fluorinated benzimidazoles have been investigated for their ability to interfere with these processes and as fluorescent probes to detect protein aggregates.
Inhibition of Amyloid-Beta (Aβ) Aggregation
Rationale: The aggregation of Aβ peptides into oligomers and fibrils is a key event in Alzheimer's disease, leading to synaptic dysfunction and neuronal death.[16] Compounds that can inhibit this aggregation process are of great therapeutic interest. Benzimidazoles and benzothiazoles have been shown to inhibit Aβ aggregation.[16]
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This protocol is used to monitor the kinetics of Aβ fibril formation and to screen for inhibitors.[1][19]
Materials:
-
Aβ peptide (e.g., Aβ42)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test compounds
-
96-well black microplates with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Aβ Preparation: Prepare a stock solution of Aβ peptide.
-
Assay Setup:
-
In a 96-well plate, mix the Aβ peptide with the test compound at various concentrations in the assay buffer.
-
Add ThT to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at an excitation of ~440 nm and an emission of ~485 nm at regular time intervals.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to obtain aggregation curves.
-
Compare the curves in the presence and absence of the test compound to determine its inhibitory effect.
-
Fluorescent Probes for Amyloid Fibrils and Tau Pathology
Rationale: The development of probes for the sensitive and selective detection of amyloid fibrils and neurofibrillary tangles (NFTs) is crucial for diagnostics and for understanding disease progression.[20][21][22] Fluorinated benzimidazoles have been designed as fluorescent sensors with high affinity for amyloid fibrils, in some cases surpassing the standard dye, Thioflavin-T.[20][23] Furthermore, 18F-labeled benzimidazole derivatives are being developed as PET imaging agents for tau pathology.[21]
Featured Compound Application:
| Compound Class | Application | Key Findings | Reference |
| Benzimidazole-based fluorescent sensors (C1 and C2) | Detection of α-Syn and Aβ42 amyloid fibrils | Higher sensitivity than Thioflavin-T, low cytotoxicity. | [20][23] |
| 18F-labeled benzimidazopyridine derivatives | PET imaging of tau pathology | High tau-selectivity and good brain uptake. | [21] |
| Quinoline and Benzimidazole derivatives | In vivo imaging of tau pathology | Clearly visualize NFTs and other tau pathologies. | [22] |
Section 3: In Vivo Evaluation in Neurodegenerative Disease Models
The efficacy of fluorinated benzimidazoles must be validated in relevant animal models of neurodegenerative diseases.
MPTP-Induced Mouse Model of Parkinson's Disease
Rationale: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.[4][24] This model is widely used to test the neuroprotective and neurorestorative potential of therapeutic agents.[4][25]
Experimental Workflow:
Sources
- 1. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. modelorg.com [modelorg.com]
- 4. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. rTg4510 Tauopathy Mice Exhibit Non-Spatial Memory Deficits Prevented by Doxycycline Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 9. Isolation of Amyloid Plaques and Neurofibrillary Tangles from Archived Alzheimer’s Disease Tissue Using Laser-Capture Microdissection for Downstream Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. abcam.co.jp [abcam.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 18. japsonline.com [japsonline.com]
- 19. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. scribd.com [scribd.com]
- 22. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. meliordiscovery.com [meliordiscovery.com]
Troubleshooting & Optimization
overcoming solubility issues with 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole
This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole. By understanding the physicochemical properties of this molecule, you can select the optimal solubilization strategy for your specific experimental needs, ensuring reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common solubility issues encountered with this compound.
Q1: What is the general solubility profile of this compound?
A: This compound is a weak base and exhibits poor solubility in neutral aqueous solutions. Its benzimidazole and piperidine rings contain basic nitrogen atoms that can be protonated. Consequently, it is generally soluble in organic solvents like DMSO and methanol and demonstrates significantly increased solubility in acidic aqueous solutions (pH < 5).[1][2][3]
Q2: I dissolved the compound in DMSO to make a stock solution, but it precipitated when I diluted it into my neutral phosphate-buffered saline (PBS) for a cell-based assay. What happened?
A: This is a classic pH-shift precipitation. Your highly concentrated DMSO stock is diluted into an aqueous buffer at a physiological pH (~7.4). At this neutral pH, the basic nitrogen atoms on your compound are deprotonated, converting the molecule to its less soluble free base form, causing it to crash out of solution.
Q3: What is the best solvent for preparing a high-concentration stock solution?
A: For initial stock preparation, dimethyl sulfoxide (DMSO) or methanol are recommended.[1] DMSO is generally preferred for its high solubilizing power for many heterocyclic compounds. However, always consider the tolerance of your specific experimental system to these organic solvents.
Q4: Can I dissolve this compound directly in water?
A: Direct dissolution in neutral water (pH 7) is highly unlikely to be successful due to the compound's low intrinsic solubility.[2] To achieve aqueous solubility, pH modification is necessary.
Q5: Is the dihydrochloride salt form of this compound better for solubility?
A: Yes, absolutely. Using a pre-formed salt, such as the dihydrochloride salt, is an excellent strategy.[4] The salt form will readily dissociate in aqueous media, providing the protonated, soluble form of the molecule without the need for extensive pH adjustment in your laboratory.[5][6][7]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to achieving successful solubilization. It is structured to guide you from initial solvent screening to advanced formulation strategies.
Understanding the "Why": pH-Dependent Solubility
The key to working with this compound lies in understanding its acid-base chemistry. The molecule has two primary sites for protonation: the piperidine nitrogen and the benzimidazole nitrogens.
Sources
- 1. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ベンゾイミダゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjpdft.com [rjpdft.com]
Technical Support Center: Optimizing Dosage for In Vivo Studies of Benzimidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole compounds. This guide is designed to provide in-depth, practical advice and troubleshooting strategies for optimizing dosage in your in vivo experiments. The unique physicochemical properties and metabolic profiles of benzimidazoles present specific challenges, and this resource will help you navigate them with scientific rigor.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole compound has poor aqueous solubility. How does this impact my in vivo study, and what can I do about it?
A1: Poor aqueous solubility is a primary hurdle for many benzimidazole derivatives, leading to low and variable oral bioavailability.[1][2][3] This means that after oral administration, the amount of drug that reaches systemic circulation can be unpredictable and insufficient to elicit a therapeutic effect.[2][4]
Causality: For a drug to be absorbed through the gastrointestinal tract, it must first dissolve in the gut fluid. Poor solubility is often the rate-limiting step for absorption.[3] This can result in:
-
Low and Erratic Bioavailability: Inconsistent plasma concentrations across your study animals, making it difficult to establish a clear dose-response relationship.[1][3]
-
Underestimation of Efficacy: The compound may appear inactive simply because it's not reaching its target in sufficient concentrations.
-
Precipitation at the Injection Site: For parenteral routes, poor solubility can cause the compound to precipitate, leading to inflammation and unreliable absorption.
Troubleshooting & Optimization Strategies:
Several formulation strategies can be employed to enhance the solubility and bioavailability of your benzimidazole compound:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can improve the dissolution rate.[1]
-
Cyclodextrin Complexation: Encapsulating the benzimidazole molecule within cyclodextrin complexes, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly increase its aqueous solubility.[1][2]
-
Salt Formation: Converting the benzimidazole compound into a salt can be an effective method to improve its solubility and dissolution rate, provided the molecule has ionizable groups.[1][5][6]
-
Lipid-Based Formulations: Formulating the compound in oils, self-emulsifying drug delivery systems (SEDDS), or nanoemulsions can improve absorption, especially for lipophilic benzimidazoles.[1][7][8][9]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and maintain it in a higher-energy amorphous state, which has greater solubility.[7][8]
The choice of strategy will depend on the specific physicochemical properties of your compound.
Q2: I'm observing high variability in plasma concentrations between my study animals. What could be the cause?
A2: High inter-animal variability is a common issue with benzimidazoles and can stem from several factors related to their pharmacokinetic properties.[10][11][12]
Potential Causes:
-
First-Pass Metabolism: Benzimidazoles undergo extensive metabolism in the liver (and sometimes the gut wall) after absorption, a process known as first-pass metabolism.[1][10][11] This is primarily mediated by cytochrome P450 (CYP450) enzymes.[13] Minor differences in the metabolic activity of these enzymes between individual animals can lead to significant variations in the amount of parent drug reaching systemic circulation.
-
Formulation Issues: As discussed in Q1, poor solubility can lead to erratic absorption. If your formulation is not robust, small variations in GI physiology (e.g., pH, presence of food) can have a large impact on how much drug is absorbed.
-
Hepatoduodenal Circulation: Some benzimidazoles and their metabolites can be excreted into the bile, then reabsorbed from the intestine.[10][11] This recycling process can lead to multiple peaks in the plasma concentration-time curve and contribute to variability.[12]
-
Food Effects: The presence of food, particularly high-fat meals, can significantly alter the absorption of some benzimidazoles, sometimes increasing bioavailability several-fold.[1]
Troubleshooting Steps:
-
Refine Your Formulation: Ensure you are using a well-validated and robust formulation to minimize variability arising from poor dissolution.
-
Control Feeding Times: Standardize the feeding schedule for your animals relative to dosing to minimize food-related effects on absorption.
-
Investigate Metabolism: If possible, identify the primary metabolites of your compound. Some metabolites of benzimidazoles are also active, and quantifying them can provide a more complete picture of the compound's disposition.[10][11][13]
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high inter-animal variability.
Q3: How do I determine a safe and effective starting dose for my in vivo efficacy study?
A3: Determining the starting dose is a critical step that involves balancing the need for efficacy with the avoidance of toxicity. A multi-step approach is recommended, starting with dose-range finding studies.
Workflow for Determining a Starting Dose:
Caption: Workflow for in vivo dose selection.
-
In Vitro Data as a Starting Point: While in vitro IC50 values do not directly translate to in vivo efficacy, they can provide a very rough starting point for the dose range to be tested in tolerability studies.[14]
-
Literature Precedent: Review published studies on structurally similar benzimidazole derivatives to get a general idea of the dose ranges that have been used.[14][15] For example, starting ranges of 25-75 mg/kg in mice have been considered for some novel benzimidazoles.[14]
-
Maximum Tolerated Dose (MTD) Study: This is the most critical step. The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[16][17] This study will define the upper limit for your efficacy experiments. A detailed protocol is provided below.
-
Allometric Scaling: If you have pharmacokinetic data from multiple animal species, allometric scaling can be used to predict pharmacokinetic parameters and estimate an equivalent dose in other species, including humans.[18][19][20][21][22] This is a more advanced technique often used in later stages of drug development.
Based on the MTD, you can then select a range of doses for your efficacy study (e.g., three dose levels, with the highest being at or near the MTD).
Troubleshooting Guides
Issue: Unexpected Toxicity or Animal Mortality in Efficacy Study
| Possible Cause | Troubleshooting Step |
| Dose Miscalculation | Double-check all calculations for dose, concentration, and administration volume. Ensure animal body weights are accurate. |
| Vehicle Toxicity | Run a control group that receives only the vehicle to ensure it is not causing the observed toxicity. Some co-solvents can be toxic at higher concentrations. |
| Compound Instability in Formulation | Assess the stability of your compound in the dosing vehicle over the duration it is stored and used. Degradation could lead to toxic byproducts. |
| Species-Specific Sensitivity | The chosen animal model may be particularly sensitive to the compound's mechanism of action or off-target effects. Review literature for known species differences in the target pathway or metabolism.[23] |
| Rapid Metabolism to a Toxic Metabolite | Benzimidazoles are extensively metabolized.[10][11][13] A metabolite, rather than the parent compound, could be responsible for the toxicity. Consider performing a basic metabolic stability assay. |
Issue: Lack of Efficacy at Doses up to the MTD
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | This is a primary concern for benzimidazoles.[1][10] Measure plasma concentrations of the compound at several time points after dosing (pharmacokinetic or PK study) to confirm systemic exposure. If exposure is low, you must reformulate (see Q1). |
| Rapid Clearance | The compound may be absorbed but then cleared from the body too quickly to have a therapeutic effect. A PK study will also reveal the compound's half-life. If it's very short, a more frequent dosing schedule may be required. |
| Inactive Metabolites | The compound may be rapidly converted to inactive metabolites.[10][11] Investigating the metabolic profile can provide insight. |
| Inappropriate Animal Model | The target of your compound may not be relevant or expressed in the chosen animal model of the disease.[24][25] |
| Insufficient Dosing Duration | The therapeutic effect may require prolonged exposure. Consider extending the duration of the treatment period, provided it is well-tolerated. |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study
This protocol describes a dose escalation study to determine the MTD of a novel benzimidazole compound.
Objective: To identify the highest dose that does not cause significant toxicity (e.g., >20% body weight loss, mortality, or severe clinical signs) over a defined period.[16][26]
Materials:
-
Test compound and vehicle
-
Appropriate animal model (e.g., 6-8 week old mice)
-
Syringes, gavage needles (if oral administration)
-
Animal scale
-
Calipers for tumor measurement (if applicable)
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group.
-
Dose Selection: Based on in vitro data and literature, select a starting dose that is expected to be well-tolerated. Subsequent dose levels should be escalated (e.g., by a factor of 1.5-2x) until signs of toxicity are observed.[27]
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[14][15] Dose for a period relevant to the intended efficacy study (e.g., 5-14 consecutive days).[27]
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).
-
Daily: Record body weights. This is a critical indicator of tolerability.[28]
-
Twice Weekly (if applicable): Measure tumor volume if using a tumor-bearing model.
-
-
Endpoint Definition: The MTD is typically defined as the dose level below the one that causes:
-
Mortality in any animal in the group.
-
Mean body weight loss of >20%.[26]
-
Severe, non-reversible clinical signs of toxicity.
-
-
Data Analysis: Plot the mean body weight change for each group over time. The highest dose group that does not meet the endpoint criteria is considered the MTD.
References
-
Spasov, A.A., Smirnova, L.A., Iezhitsa, I.N., Sergeeva, S.A., & Ozerov, A.A. (2002). Pharmacokinetics of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258. [Link]
-
Spasov, A.A., Smirnova, L.A., Iezhitsa, I.N., et al. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii. [Link]
-
Mahmood, I., & Balian, J.D. (1996). Pharmacokinetic allometric scaling of antibodies: application to the first-in-human dose estimation. Journal of Pharmaceutical Sciences, 98(10), 3850-61. [Link]
-
McCracken, R.O., Larrick, J.W., & Stillwell, W.H. (1987). Structure-activity relationships of benzothiazole and benzimidazole anthelmintics: a molecular modeling approach to in vivo drug efficacy. Journal of Parasitology, 73(5), 943-50. [Link]
-
Certara. (2021). Strategies for selecting the first dose for human clinical trials. [Link]
-
Lin, J.H. (2009). Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation. The AAPS Journal, 11(2), 222-232. [Link]
-
PAGE Meeting. Population pharmacokinetic-based interspecies allometric scaling and prediction of first-in-human (FIH) pharmacokinetics of. [Link]
-
Gottschall, D.W., Theodorides, V.J., & Wang, R. (1990). The metabolism of benzimidazole anthelmintics. Parasitology Today, 6(4), 115-24. [Link]
-
ResearchGate. Pharmacokinetic Allometric Scaling of Antibodies: Application to the First-In-Human Dose Estimation. [Link]
-
Son, H., Lee, J., & Lee, J. (2022). The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. Biomolecules & Therapeutics, 30(2), 129-140. [Link]
-
Muvvala, K., & et al. (2022). Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. Cancers, 14(12), 2845. [Link]
-
Tan, K.T., & et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(12), 5183-5197. [Link]
-
Tohami, H.S., & et al. (2023). Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer. Food and Chemical Toxicology, 180, 114049. [Link]
-
National Center for Biotechnology Information. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. [Link]
-
Bell, M.G., & et al. (2015). Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity. Journal of Medicinal Chemistry, 58(18), 7379-95. [Link]
-
Cushing, T.D., & et al. (2016). Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry, 59(1), 129-146. [Link]
-
Research and Reviews. (2018). Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. Research Journal of Pharmacy and Technology, 11(8), 3291-3296. [Link]
-
ResearchGate. Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors. [Link]
-
Garcia-Bournissen, F., & et al. (2021). Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease. PLOS Neglected Tropical Diseases, 15(8), e0009664. [Link]
-
Imperiale, F., & Lanusse, C. (2011). Factors affecting pharmacokinetics of benzimidazole anthelmintics in food-producing animals: the consequences and potential risks. Expert Opinion on Drug Metabolism & Toxicology, 7(10), 1273-86. [Link]
-
Zhao, H., & et al. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Cancer Biology & Therapy, 16(5), 785-790. [Link]
-
Elmeliegy, M., & et al. (2021). Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents. AAPS PharmSciTech, 22(3), 101. [Link]
-
Fernandez, E., & et al. (2015). Choice of Starting Dose for Biopharmaceuticals in First-in-Human Phase I Cancer Clinical Trials. The Oncologist, 20(12), 1380-1383. [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
-
Velík, J., & et al. (2004). Benzimidazole drugs and modulation of biotransformation enzymes. Research in Veterinary Science, 76(2), 95-108. [Link]
-
SciELO. (2023). Pharmacokinetics of two pharmaceutical presentations of benznidazole in adult Trypanosoma cruzi infected population. [Link]
-
The Lancet Oncology. (2024). Dose selection of novel anticancer drugs: exposing the gap between selected and required doses. [Link]
-
Science.gov. vivo toxicity study: Topics by Science.gov. [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
IONTOX. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]
-
MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. [Link]
-
Semantic Scholar. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. [Link]
-
U.S. Food and Drug Administration. S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. [Link]
-
J-Stage. (2019). Evaluation of New Benzimidazole Derivatives as Cysticidal Agents: In Vitro, in Vivo and Docking Studies. [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]
-
ResearchGate. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. [Link]
-
NC3Rs. Refining MTD studies. [Link]
-
ResearchGate. Schedule of dose reductions for toxicity. [Link]
-
National Center for Biotechnology Information. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 12. scielo.br [scielo.br]
- 13. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. Pharmacokinetic allometric scaling of antibodies: application to the first-in-human dose estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. certara.com [certara.com]
- 20. Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. page-meeting.org [page-meeting.org]
- 22. researchgate.net [researchgate.net]
- 23. Factors affecting pharmacokinetics of benzimidazole anthelmintics in food-producing animals: the consequences and potential risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-activity relationships of benzothiazole and benzimidazole anthelmintics: a molecular modeling approach to in vivo drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dctd.cancer.gov [dctd.cancer.gov]
- 27. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Refining MTD studies | NC3Rs [nc3rs.org.uk]
Technical Support Center: Proactively Managing the Selectivity of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole
Welcome to the technical support center for 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting strategies for minimizing potential off-target effects during your experimental work. Given the limited publicly available data on the specific biological targets of this compound, this document leverages established principles of medicinal chemistry and draws upon data from structurally related benzimidazole compounds to offer a robust framework for ensuring target selectivity.
The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2] This versatility, while advantageous for discovering novel therapeutics, also necessitates a thorough investigation of a compound's selectivity to ensure that the observed biological effects are indeed due to the intended mechanism of action. This guide will walk you through a systematic approach to identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Here are some common questions researchers encounter when working with novel benzimidazole derivatives:
Q1: I'm observing a cellular phenotype that doesn't align with my hypothesized target for this compound. How can I determine if this is an off-target effect?
A1: This is a critical observation and a strong indicator of potential off-target activity. A primary step is to perform a target validation experiment. If you have a hypothesized target, a rescue experiment using a drug-resistant mutant of that target can be highly informative.[3] If the phenotype is reversed, it suggests the effect is on-target. If the phenotype persists, it is likely due to interactions with one or more off-target proteins. Further investigation using broader profiling techniques is then warranted.
Q2: What are the likely off-targets for a compound with the 2-(piperidin-4-yl)-1H-benzimidazole scaffold?
A2: Based on published literature for analogous compounds, this scaffold has been associated with a variety of biological targets. These include, but are not limited to:
-
G-protein coupled receptors (GPCRs): Notably, histamine H1 receptors.[1][4]
-
Kinases: Including phosphoinositide 3-kinases (PI3Kδ).[2][5]
-
Enzymes: Such as poly(ADP-ribose) polymerase (PARP).[6]
-
Ion Channels: For instance, hERG potassium channels, which are a critical safety off-target.[1]
The fluorine substitution on the benzimidazole ring may also influence selectivity and off-target interactions. Therefore, a broad initial assessment is recommended.
Q3: How can I proactively assess the selectivity of this compound early in my research?
A3: Proactive profiling is key to avoiding misleading results and costly late-stage failures. A tiered approach is often most effective. Start with computational (in silico) predictions to identify potential off-targets based on structural similarity to known ligands.[6] Follow this with in vitro profiling, such as broad kinase panel screening or a commercially available safety panel that assesses a range of common off-targets.[7]
Q4: My compound shows high potency in a biochemical assay but is much weaker in a cell-based assay. Could this be related to off-target effects?
A4: While off-target effects could play a role, this discrepancy is often due to other factors. High intracellular ATP concentrations in cell-based assays can outcompete ATP-competitive inhibitors, reducing their apparent potency.[3] Poor cell permeability or active efflux by transporters like P-glycoprotein can also lower the intracellular concentration of the compound.[3] It's important to investigate these possibilities alongside off-target profiling.
Troubleshooting Guides: From Unexpected Results to Actionable Insights
This section provides structured guidance for addressing specific experimental challenges that may arise from off-target effects.
Scenario 1: Conflicting Structure-Activity Relationship (SAR) Data
Issue: You observe inconsistent SAR, where small chemical modifications to your this compound analog lead to unpredictable changes in cellular activity.
Underlying Cause: This can occur when the observed phenotype is a composite of on-target and off-target effects. Modifications that improve on-target activity might inadvertently enhance or diminish off-target interactions, leading to a confusing SAR.
Troubleshooting Workflow:
Caption: Workflow for investigating unexplained cytotoxicity.
Step-by-Step Guidance:
-
Characterize the Toxic Phenotype: Determine the mechanism of cell death (e.g., apoptosis, necrosis).
-
Broad Off-Target Profiling: Screen the compound against a comprehensive safety panel that includes targets known to be associated with toxicity (e.g., hERG, cycloxygenases, various kinases).
-
Validate Off-Target Engagement: Once potential off-targets are identified, confirm that your compound engages them in a cellular context using techniques like cellular thermal shift assays (CETSA) or target engagement biomarkers.
-
Structure-Based Mitigation: If structural information for the off-target is available, design modifications to your compound to reduce binding while maintaining on-target activity.
Experimental Protocols
Protocol 1: Kinome-Wide Profiling using KinomeScan™
This protocol outlines the general steps for assessing the kinase selectivity of this compound.
Objective: To identify all kinase interactions of the test compound across a broad panel of human kinases.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Ensure the compound is fully dissolved.
-
-
Assay Submission:
-
Submit the compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™).
-
Typically, an initial screen is performed at a single high concentration (e.g., 10 µM).
-
-
Data Analysis:
-
The primary data is usually reported as "% of control," where a lower percentage indicates stronger binding.
-
Hits are typically defined as compounds that cause a significant reduction in the control signal (e.g., >90% inhibition).
-
Visualize the data using a TREEspot™ diagram, which maps the hits onto the human kinome tree, providing a visual representation of selectivity.
-
-
Follow-up Studies:
-
For any identified hits, determine the dissociation constant (Kd) to quantify the binding affinity.
-
Compare the Kd values for off-targets to the on-target Kd to establish a selectivity profile.
-
Protocol 2: Cellular Target Engagement using CETSA
Objective: To confirm that an identified off-target is engaged by the compound in a cellular environment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells that express the off-target of interest to a suitable density.
-
Treat the cells with a range of concentrations of this compound and a vehicle control for a defined period.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes). This creates a "melt curve."
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the soluble target protein in each sample by Western blotting or mass spectrometry.
-
-
Data Interpretation:
-
Binding of the compound to the target protein will stabilize it, resulting in a higher melting temperature.
-
A shift in the melt curve to higher temperatures in the presence of the compound confirms target engagement.
-
Quantitative Data Summary
When evaluating off-target effects, it is crucial to quantify selectivity. The following table provides a template for summarizing your findings.
| Target Class | On-Target | Off-Target 1 | Off-Target 2 |
| Target Name | e.g., PI3Kδ | e.g., Kinase X | e.g., GPCR Y |
| Biochemical IC50/Kd (nM) | Your Data | Your Data | Your Data |
| Cellular EC50 (nM) | Your Data | Your Data | Your Data |
| Selectivity Ratio (Off-Target/On-Target) | - | Calculate | Calculate |
A selectivity ratio of >100-fold is generally considered a good starting point for a selective compound, although the required level of selectivity depends on the therapeutic window of the on-target and the potential toxicity of the off-target.
Conclusion
While the specific target profile of this compound is not yet fully characterized in the public domain, its benzimidazole scaffold suggests a potential for multiple biological interactions. By employing a proactive and systematic approach to identifying and mitigating off-target effects, researchers can ensure the validity of their experimental results and build a strong foundation for any future therapeutic development. The combination of computational prediction, broad in vitro profiling, and cellular target engagement studies provides a powerful toolkit for navigating the complexities of small molecule selectivity.
References
-
Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 20(9), 2916-2919. [Link]
-
Murray, J. M., et al. (2012). Potent and highly selective benzimidazole inhibitors of PI3-kinase delta. Journal of Medicinal Chemistry, 55(17), 7686-7695. [Link]
-
Cuberes, M. R., et al. (1997). Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents. Chemical & Pharmaceutical Bulletin, 45(8), 1287-1292. [Link]
-
Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
-
Chem-Impex. (n.d.). 5-Fluoro-2-piperidin-4-yl-1H-benzoimidazole. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
-
Drug Discovery and Development. (2007). Kinomics: The New Star. Retrieved from [Link]
-
Lynch, J. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 23. [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Bionsight. (n.d.). Target Profiling Service. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]
-
Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds, 44(3). [Link]
-
Li, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(2), 195-203. [Link]
-
PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole. Retrieved from [Link]
-
Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. [Link]
Sources
- 1. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and highly selective benzimidazole inhibitors of PI3-kinase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(2-(4-((Z)-(4-Fluoro-2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)phenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one | C35H40F2N6O3 | CID 72942023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Bioavailability of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole
Introduction
Welcome to the technical support guide for enhancing the oral bioavailability of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole. This document is intended for researchers, scientists, and drug development professionals. Based on its chemical structure, this compound is predicted to be a Biopharmaceutics Classification System (BCS) Class II or IV agent, characterized by low aqueous solubility and potentially moderate to low intestinal permeability.[1][2] These properties present significant challenges to achieving adequate systemic exposure after oral administration.[3]
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the pre-formulation and formulation development of benzimidazole-based compounds. We will explore the underlying scientific principles and provide actionable, field-proven strategies to overcome solubility, dissolution, and absorption barriers. Our focus is on systematic problem-solving, from initial physicochemical characterization to the rational design of advanced drug delivery systems.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Section 1: Physicochemical Characterization & Initial Assessment
Q1: My compound, this compound, exhibits very low aqueous solubility. What are the critical first steps to characterize and address this?
A1: Accurate characterization is the foundation of any successful formulation strategy. Low solubility is a common issue for over 70% of new chemical entities and is a primary cause of low bioavailability.[4][5]
Causality: The planar benzimidazole core and piperidinyl moiety contribute to a stable crystal lattice, which requires significant energy to break during dissolution. The molecule's basic nitrogens also mean its solubility is highly pH-dependent.
Troubleshooting Steps:
-
Determine pH-Solubility Profile: Measure the compound's solubility at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract. This is critical for predicting its behavior in the stomach versus the intestine.
-
Assess Crystalline vs. Amorphous Solubility: The amorphous form of a drug can have 5 to 100 times higher solubility than its crystalline counterpart due to its higher free energy state.[4] Quantifying this "amorphous solubility advantage" helps determine if developing an amorphous solid dispersion (ASD) is a viable strategy.[6]
-
Evaluate LogP and Permeability: Determine the octanol-water partition coefficient (LogP) to understand its lipophilicity. Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) for an initial assessment of its passive permeability. This will help classify it under the BCS and guide formulation choices.[7]
-
High Solubility, High Permeability (BCS I): Unlikely for this structure.
-
Low Solubility, High Permeability (BCS II): The most probable classification. The primary goal is to enhance dissolution.
-
High Solubility, Low Permeability (BCS III): Unlikely.
-
Low Solubility, Low Permeability (BCS IV): A possibility. Requires enhancement of both solubility and permeability.[8]
Section 2: Formulation Strategies for Solubility & Dissolution Enhancement
Q2: Given its likely BCS Class II/IV nature, what are the most effective formulation strategies to improve the dissolution of my compound?
A2: For BCS Class II and IV compounds, the primary rate-limiting step to absorption is drug dissolution in the GI fluids.[9][10] Therefore, the goal is to increase the concentration of the dissolved drug at the site of absorption. The three leading strategies are Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and particle size reduction.
ASDs are a proven strategy where the crystalline drug is converted to its higher-energy amorphous form and dispersed within a polymer matrix.[4][11] This approach prevents recrystallization and can create a "supersaturated" state in the GI tract, significantly increasing the driving force for absorption.[12]
-
Mechanism: The polymer stabilizes the amorphous drug, preventing it from returning to its low-solubility crystalline state.[11] Upon contact with water, the polymer dissolves and releases the drug in a high-energy, more soluble form.
-
When to Use: Ideal for compounds with a high melting point and a significant solubility advantage in the amorphous state.
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose acetate succinate (HPMCAS), and Soluplus®.
LBDDS are mixtures of oils, surfactants, and co-solvents that can solubilize the drug.[13] Self-Emulsifying Drug Delivery Systems (SEDDS) are an advanced type of LBDDS that spontaneously form fine oil-in-water emulsions upon gentle agitation in the GI tract.[14][15]
-
Mechanism: The drug is pre-dissolved in the lipid formulation. In the gut, the formulation disperses into small droplets (nanometer to micrometer range), providing a large surface area for absorption.[15][16] Furthermore, lipids can stimulate bile secretion and lymphatic transport, which can help bypass first-pass metabolism in the liver.[17][18]
-
When to Use: Excellent for highly lipophilic (high LogP) compounds.
-
Common Excipients: Oils (e.g., Capryol®, Labrafil®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP).
Reducing the particle size of the drug increases its surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5]
-
Mechanism: A larger surface area allows for more rapid interaction with GI fluids, leading to faster dissolution.[3]
-
When to Use: Can be effective, but often provides a more modest bioavailability enhancement compared to ASDs or LBDDS. It is a good starting point if other technologies are not feasible.
| Strategy | Mechanism of Action | Ideal Drug Properties | Potential Challenges |
| Amorphous Solid Dispersion (ASD) | Stabilizes drug in high-energy amorphous state, enables supersaturation.[12] | High melting point, good amorphous stability, ability to interact with polymers. | Physical instability (recrystallization), complex manufacturing (spray drying, hot melt extrusion).[11] |
| Lipid-Based Systems (SEDDS) | Pre-dissolves drug, forms emulsion in GI tract, enhances lymphatic uptake.[17] | High lipophilicity (LogP > 2), good solubility in oils/lipids. | Excipient compatibility, potential for drug precipitation upon dilution, capsule shell interactions.[19] |
| Particle Size Reduction | Increases surface area to enhance dissolution rate.[5] | Drugs with dissolution-rate limited absorption. | Can be less effective for very low solubility compounds; potential for particle aggregation. |
Section 3: Troubleshooting Permeability and Efflux
Q3: I have improved my compound's dissolution with a formulation, but the in vivo absorption is still poor and variable. Could efflux transporters be the problem?
A3: Yes, this is a classic scenario suggesting that intestinal permeability, not just solubility, is a limiting factor. P-glycoprotein (P-gp) is a prominent efflux transporter in the apical membrane of intestinal cells that actively pumps drugs back into the GI lumen, limiting their absorption.[20][21] Benzimidazole structures can be P-gp substrates.
Troubleshooting Steps:
-
In Vitro Efflux Assay: Use a Caco-2 cell monolayer assay to determine the bidirectional transport of your compound. A high efflux ratio (Basolateral-to-Apical transport >> Apical-to-Basolateral transport) is a strong indicator of P-gp substrate activity.
-
Co-dosing with a P-gp Inhibitor: In the Caco-2 assay, re-run the transport experiment in the presence of a known P-gp inhibitor (e.g., verapamil or valspodar).[21] A significant reduction in the efflux ratio confirms P-gp involvement.
-
Formulation-Based Mitigation:
-
Use of Inhibitory Excipients: Some formulation excipients, such as Tween® 80, Kolliphor® EL, and Vitamin E TPGS, have P-gp inhibitory properties.[21] Incorporating these into your formulation (especially LBDDS) can saturate or inhibit the transporter, allowing more drug to be absorbed.
-
Prodrug Approach: Design a prodrug by masking the part of the molecule recognized by the transporter.[22][23] The prodrug is designed to be cleaved by enzymes in the intestinal wall or blood to release the active parent drug after absorption.[24][25]
-
Caption: Decision workflow for troubleshooting poor absorption.
Section 4: Troubleshooting In Vivo Performance
Q4: My preclinical pharmacokinetic (PK) studies show high inter-animal variability. What are the common causes and how can I mitigate them?
Common Causes & Mitigation Strategies:
-
pH-Dependent Solubility & Gastric pH Differences:
-
Cause: Your compound is likely more soluble at the low pH of the stomach. Variations in gastric pH between animals can lead to different amounts of dissolved drug entering the intestine. Upon entering the higher pH of the intestine, the drug may precipitate out of solution at different rates.[28]
-
Mitigation: Use a formulation that maintains drug solubilization regardless of pH. ASDs with pH-independent polymers (like PVP K30) or SEDDS can be effective. For ASDs, using an enteric polymer (like HPMCAS) that only dissolves in the intestine can bypass stomach pH effects entirely.
-
-
Food Effects:
-
Cause: The presence of food can significantly alter GI physiology, including gastric emptying time, pH, and the secretion of bile salts, which can enhance the solubilization of lipophilic drugs.[29] This often leads to dramatically different absorption profiles between fasted and fed states.
-
Mitigation: Standardize feeding protocols rigorously. All animals should be fasted for the same duration before dosing. If a positive food effect is observed (higher exposure with food), a lipid-based formulation may be beneficial as it mimics the fed state and can make absorption more consistent.[30]
-
-
Formulation Instability (In Vivo Precipitation):
-
Cause: Even with enabling formulations like ASDs or SEDDS, the drug can precipitate in the GI lumen upon dilution or digestion of the formulation components.[19] This "spring and parachute" effect, where the formulation provides initial supersaturation (the spring) but fails to maintain it (the parachute fails), leads to erratic absorption.[31]
-
Mitigation: Include precipitation inhibitors in your formulation. For ASDs, the polymer itself acts as a precipitation inhibitor.[12] For other formulations, adding polymers like HPMC or PVP can help maintain the supersaturated state long enough for absorption to occur.[31] Conduct in vitro dissolution/precipitation tests (see Protocol 3) to screen for robust formulations.
-
-
Study Design:
-
Cause: A parallel study design can be confounded by inter-animal differences.[32]
-
Mitigation: Whenever possible, use a cross-over study design where each animal serves as its own control. This minimizes the impact of inter-animal variability and provides more statistical power to compare formulations.[32]
-
Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This protocol is for lab-scale screening of ASD formulations.
Materials:
-
This compound (API)
-
Polymer (e.g., PVP K30, HPMCAS-HG, Soluplus®)
-
Volatile solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both API and polymer.
-
Glass vials (20 mL)
-
Rotary evaporator or vacuum oven
Procedure:
-
API & Polymer Selection: Select a polymer based on initial screening for miscibility and stability.
-
Solution Preparation: Prepare solutions with different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w). Dissolve 100 mg of API and the corresponding amount of polymer in 10 mL of the chosen solvent in a glass vial. Ensure complete dissolution.
-
Solvent Evaporation: Place the vial on a rotary evaporator. Apply vacuum and gentle heat (e.g., 40°C) to evaporate the solvent, leaving a thin film on the vial wall.
-
Drying: Transfer the film to a vacuum oven and dry for 24-48 hours at 40°C to remove residual solvent.
-
Collection & Storage: Scrape the resulting solid powder from the vial. Store immediately in a desiccator to prevent moisture-induced recrystallization.
-
Characterization (Self-Validation):
-
X-Ray Powder Diffraction (XRPD): Confirm the absence of sharp crystalline peaks, indicated by a broad "halo" pattern.[33] This is the primary confirmation of an amorphous state.
-
Differential Scanning Calorimetry (DSC): Look for a single glass transition temperature (Tg) and the absence of a melting endotherm for the crystalline drug. A single Tg suggests a miscible system.[34][35]
-
Caption: Workflow for preparing and validating amorphous solid dispersions.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
API
-
Oil (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-solvent (e.g., Transcutol® HP)
-
Glass vials, magnetic stirrer
Procedure:
-
Excipient Screening: Determine the solubility of the API in various oils, surfactants, and co-solvents to select the best components.
-
Formulation: Prepare a series of formulations by varying the ratios of oil, surfactant, and co-solvent (e.g., 40:40:20, 30:50:20 w/w/w).
-
Drug Loading: Add the API to the selected excipient mixture at a target concentration (e.g., 50 mg/g).
-
Homogenization: Gently heat the mixture (40-50°C) and stir until the API is completely dissolved and the solution is clear and homogenous.
-
Self-Emulsification Test (Self-Validation):
-
Add 1 mL of the SEDDS formulation to 250 mL of purified water in a glass beaker with gentle stirring.
-
Observe the dispersion. A successful SEDDS will rapidly form a fine, bluish-white or transparent emulsion.
-
Measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. Target droplet sizes are typically <200 nm for optimal performance.[16]
-
Protocol 3: In Vitro Dissolution and Precipitation "pH-Shift" Test
This test simulates the transit from the acidic stomach to the neutral intestine to assess for potential in vivo precipitation.[7]
Apparatus:
-
USP II Dissolution Apparatus (Paddles)
-
pH meter
-
Syringes with filters (0.45 µm)
Media:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
Procedure:
-
Gastric Phase: Add the formulation (e.g., an ASD equivalent to 10 mg API) to 250 mL of SGF at 37°C with paddle speed at 75 RPM.
-
Sampling (Gastric): Take samples at 5, 15, and 30 minutes. Filter immediately and analyze for dissolved drug concentration via HPLC.
-
Intestinal Shift: At 30 minutes, add 250 mL of a pre-warmed, double-strength FaSSIF concentrate to the vessel. This will shift the pH to ~6.5.
-
Sampling (Intestinal): Take samples at 35, 45, 60, 90, and 120 minutes. Filter and analyze.
-
Data Analysis (Self-Validation):
-
Plot the concentration of dissolved drug versus time.
-
Good "Spring and Parachute": A rapid increase in concentration in SGF, followed by a sustained (or slowly declining) high concentration in FaSSIF.
-
Poor "Parachute" (Precipitation): A rapid increase in SGF followed by a sharp drop in concentration after the pH shift. This indicates a high risk of in vivo precipitation.[28]
-
References
- Lipid-based oral formulation in capsules to improve the delivery of poorly w
- Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.
- Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Mechanism of self-emulsifying drug delivery systems (SEDDS).
- P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumul
- Amorphous solid dispersions for enhanced drug solubility and stability. Technobis.
- Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. PubMed.
- Self-Emulsifying Drug Delivery Systems (SEDDS)
- Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC - NIH.
- Impact of P-glycoprotein-mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-glycoprotein Substr
- Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates.
- Enhancing Oral Solid Dose Solubility And Bioavailability With Amorphous Solid Dispersions (ASD). Bioprocess Online.
- Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Ingenta Connect.
- Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simul
- Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1.
- Optimizing oral drug delivery using lipid based formul
- Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.
- Characterization of amorphous solid dispersions. Kinam Park's Lab.
- Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates.
- Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology.
- Role of Lipid-Based Drug Delivery System in Critical Oral Absorption. Semantic Scholar.
- Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Pulsus.
- Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI.
- Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies.
- Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
- Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. MDPI.
- Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy.
- Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement. PMC - PubMed Central.
- SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr.
- Novel analytical approaches for solid dispersion characteriz
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed.
- Characterization of amorphous solid dispersions. Semantic Scholar.
- In Vitro Screening Methods To Assess the Potential of In Vivo Precipitation of Injectable Formulations upon Intravenous Administration.
- In Vitro Screening Methods To Assess the Potential of In Vivo Precipitation of Injectable Formulations upon Intravenous Administration. PDA Journal of Pharmaceutical Science and Technology.
- In Vitro High-throughput Drug Precipitation Methods for Oral Formul
- Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species.
- Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. PubMed.
- Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central.
- In vivo Dissolution and Precipit
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species.
- Technical Support Center: Addressing Variability in Preclinical Pharmacokinetic Studies of Abir
- Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. NIH.
- Poorly Water-Soluble Drugs and Formulation Strategy to Improve Oral Bioavailability.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharma Excipients.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pexacy.com [pexacy.com]
- 3. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 4. contractpharma.com [contractpharma.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. mdpi.com [mdpi.com]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. scispace.com [scispace.com]
- 31. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 32. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. crystalpharmatech.com [crystalpharmatech.com]
- 34. kinampark.com [kinampark.com]
- 35. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzimidazoles in Drug Discovery
A Senior Application Scientist's Field Guide to a Privileged Scaffold
To researchers, scientists, and drug development professionals, the benzimidazole core is a familiar and welcome sight. It is a "privileged structure," a molecular framework that appears repeatedly in successful therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2][3] From the anti-ulcer medication omeprazole to the anthelmintic albendazole, the versatility of the benzimidazole scaffold is well-documented.[3]
However, the journey from a promising benzimidazole "hit" to a clinical candidate is one of meticulous optimization. A key strategy in modern medicinal chemistry is the introduction of fluorine atoms into lead compounds.[4][5][6] Fluorine, the most electronegative element, is far more than a simple hydrogen isostere. Its unique electronic properties can profoundly alter a molecule's physicochemical and pharmacological profile.[4][5]
This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzimidazoles. We will move beyond theoretical benefits to examine the causal relationships behind experimental choices, present supporting data, and provide validated protocols for direct comparison in your own research endeavors.
Part 1: The Physicochemical Impact of Fluorination
The decision to incorporate fluorine is a strategic one, aimed at predictably modulating a molecule's properties. The substitution of a hydrogen atom with fluorine initiates a cascade of effects rooted in its fundamental atomic characteristics.
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~105.4 kcal/mol) than a carbon-hydrogen (C-H) bond (~98.8 kcal/mol).[4] This increased bond strength makes the C-F moiety a "metabolic shield." It can be strategically placed at positions on the benzimidazole scaffold that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Blocking this metabolic pathway can increase the compound's half-life and bioavailability, crucial parameters for an effective drug.[5][7]
-
Modulated Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity (fat-solubility), measured as LogP. This enhancement can improve a compound's ability to cross cellular membranes, a critical step for reaching its intracellular target.[7][8] However, this is a delicate balance; excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[7] The strategic placement and number of fluorine atoms allow for the fine-tuning of this property.
-
Altered Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[4] When placed near a basic nitrogen atom in the imidazole ring, it can lower the pKa. This change in ionization state at physiological pH can dramatically affect the molecule's solubility, cell permeability, and its ability to interact with the target protein's active site.
-
Novel Binding Interactions: Fluorine can participate in unique, favorable interactions within a protein's binding pocket that are unavailable to hydrogen. These include dipole-dipole interactions and orthogonal multipolar interactions with backbone carbonyls. This can lead to a significant increase in binding affinity and selectivity for the target protein over off-targets.[4][5]
Part 2: Synthetic Strategies: Building the Scaffolds
The synthesis of both fluorinated and non-fluorinated benzimidazoles generally relies on the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent (such as an aldehyde followed by oxidation).[1][9] The primary difference lies in the starting materials.
Typical Synthesis of Non-Fluorinated Benzimidazoles: The most common method involves the direct condensation of an o-phenylenediamine with a chosen carboxylic acid, often under acidic conditions and heat to drive the dehydration and cyclization.
Synthesis of Fluorinated Benzimidazoles: The introduction of fluorine is most efficiently achieved by using a fluorinated building block.[1][10] This "late-stage functionalization" of a pre-formed benzimidazole ring is possible but often more complex and lower-yielding. The most direct routes involve:
-
Condensation with a fluorinated o-phenylenediamine.
-
Condensation of a standard o-phenylenediamine with a fluorinated carboxylic acid or aldehyde.
The choice of method depends on the desired position of the fluorine atom and the commercial availability of the starting materials. Microwave-assisted synthesis has emerged as a highly efficient method for producing these compounds, often resulting in higher yields and significantly shorter reaction times compared to conventional heating.[11][12]
Caption: General synthetic routes for non-fluorinated and fluorinated benzimidazoles.
Part 3: Comparative Biological Activity - A Data-Driven Analysis
The true measure of fluorine's impact is seen in direct comparisons of biological activity. Experimental data consistently demonstrates that fluorination can significantly enhance the potency of benzimidazole derivatives across various therapeutic areas.
Antimicrobial Activity
Studies have shown that fluoro-substituted benzimidazoles often possess superior antibacterial and antifungal properties compared to their non-fluorinated parent compounds. The presence of the electron-withdrawing fluorine atom appears to increase the antimicrobial efficacy.
Table 1: Comparative Antimicrobial Activity (MIC, μg/mL)
| Compound | Structure | Bacillus subtilis | Gram-negative bacteria |
| 2-phenyl-1H-benzo[d]imidazole (Parent) | Non-Fluorinated | >125 | >125 |
| 2-(m-fluorophenyl)-1H-benzo[d]imidazole | Fluorinated | 7.81 | 31.25 |
| Data sourced from Arsan et al., 2023. |
The data clearly indicates a dramatic increase in potency against both Gram-positive (B. subtilis) and Gram-negative bacteria upon the addition of a single fluorine atom to the phenyl ring. This enhancement is attributed to factors like increased cell penetration and potentially stronger interactions with bacterial targets.
Anticancer Activity
Fluorination is a widely used strategy to boost the cytotoxic potential of anticancer agents. For benzimidazoles, this often translates to enhanced inhibition of key targets like tubulin polymerization or specific kinases involved in cell proliferation.
Table 2: Comparative Anticancer Activity (IC₅₀, μM)
| Compound Analogue | Target Cell Line | Non-Fluorinated | Fluorinated | Fold Improvement |
| Antiviral Agent | CVB-5 Virus | 47 | 11 | ~4.3x |
| Anticancer Agent | MCF-7 (Breast) | Moderate Activity | Potent Activity | Significant |
| Qualitative and quantitative data synthesized from Al-Harthy et al., 2020.[4] |
As highlighted in a comprehensive review, a benzimidazole derivative with a 2-trifluoromethyl (-CF₃) group exhibited significantly higher antiviral potency against Coxsackievirus B5 (CVB-5) compared to its 2-methyl (-CH₃) analogue (EC₅₀ of 11 μM vs. 47 μM).[4] Similarly, mono-fluorinated benzimidazoles showed more potent cytotoxicity against cancer cell lines than their non-halogenated counterparts.[4]
Part 4: Essential Experimental Protocols for Comparative Evaluation
To empower researchers to conduct their own comparative studies, we provide the following detailed, validated protocols. These methodologies are fundamental for assessing the key performance differences between fluorinated and non-fluorinated analogues.
Protocol 1: In Vitro Metabolic Stability Assay
This experiment is crucial for testing the hypothesis that fluorination enhances metabolic stability. It measures the rate at which a compound is metabolized by liver enzymes.
Objective: To determine and compare the metabolic half-life (t½) and intrinsic clearance (CLint) of a fluorinated benzimidazole versus its non-fluorinated analogue using liver microsomes.
Materials:
-
Pooled Human or Mouse Liver Microsomes (e.g., from supplier BioIVT).
-
NADPH-Generating System (contains NADP⁺, isocitric acid, isocitric dehydrogenase).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Test Compounds (Fluorinated and Non-Fluorinated Benzimidazoles), dissolved in DMSO.
-
Control Compound (e.g., a compound with known high or low clearance).
-
Acetonitrile with an internal standard (for quenching and protein precipitation).
-
96-well incubation plates and a temperature-controlled shaker (37°C).
Methodology:
-
Preparation: Thaw microsomes and NADPH-generating system on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Add the microsomal suspension to the 96-well plate. Add the test compounds to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes with shaking to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH-generating system to all wells. This starts the "enzymatic clock."
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard. The T=0 sample represents 100% of the compound before metabolism.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area of the parent compound relative to the internal standard at each time point.
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
A longer half-life indicates greater metabolic stability.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Protocol 2: DNA Binding Affinity Assay via Fluorescence Titration
Many benzimidazole derivatives exert their biological effect by intercalating with DNA. This protocol measures the strength of that interaction.
Objective: To determine and compare the binding constant (Kb) of fluorinated and non-fluorinated benzimidazoles to DNA.
Materials:
-
Calf Thymus DNA (ctDNA).
-
Tris-HCl buffer (pH 7.2).
-
Ethidium Bromide (EtBr) solution (a known DNA intercalator).
-
Test Compounds (dissolved in DMSO or buffer).
-
Spectrofluorometer.
Methodology:
-
Preparation: Prepare a solution of ctDNA in buffer and determine its concentration by UV absorbance at 260 nm. Prepare a solution of the ctDNA-EtBr complex by incubating a fixed concentration of ctDNA with a fixed concentration of EtBr.
-
Titration: Place the ctDNA-EtBr complex solution in a quartz cuvette.
-
Measurement: Record the initial fluorescence emission spectrum (e.g., excitation at 520 nm, emission scan from 550-700 nm). The peak fluorescence intensity is primarily from EtBr bound to DNA.
-
Competitive Displacement: Add small aliquots of the test compound (fluorinated or non-fluorinated analogue) to the cuvette. After each addition, allow the solution to equilibrate for 2-3 minutes and then record the new fluorescence spectrum.
-
Data Collection: Continue the titration until the fluorescence intensity no longer changes significantly. A potent DNA-binding compound will displace the EtBr from the DNA, causing a quenching (decrease) of the fluorescence signal.
Data Analysis:
-
Plot the fluorescence intensity (F₀/F) versus the concentration of the test compound, where F₀ is the initial fluorescence and F is the fluorescence at each concentration.
-
Use the Stern-Volmer equation to analyze the quenching data: F₀/F = 1 + Ksv[Q] , where [Q] is the quencher (test compound) concentration and Ksv is the Stern-Volmer quenching constant.
-
The binding constant (Kb) can be calculated from the relationship: Kb = Ksv / [DNA] .
-
A higher Kb value signifies a stronger binding affinity to DNA.[13][14]
Conclusion
The strategic incorporation of fluorine is an undeniably powerful and versatile tool in the optimization of benzimidazole-based drug candidates. As the experimental data shows, fluorination is not merely an incremental change but a transformative one, capable of dramatically enhancing biological potency, improving metabolic stability, and fine-tuning physicochemical properties.[4][5][15] The choice to fluorinate, and the specific position of the fluorine atom, should be a deliberate, data-driven decision. By employing the comparative assays detailed in this guide, researchers can systematically evaluate the impact of fluorination, rationally design superior compounds, and accelerate the translation of promising benzimidazole scaffolds from the laboratory bench to clinical application.
References
- Vertex AI Search. The Chemistry of Benzimidazoles: Synthesis with Fluorinated Diamines.
- Yurttas, L., et al. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health (NIH).
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science.
- Hu, Y., et al. A Convenient Synthesis of Fluoroalkylated Benzimidazole- or Indole- Fused Benzoxazines. European Journal of Organic Chemistry. 2022.
-
Al-Harthy, T., et al. Importance of Fluorine in Benzazole Compounds. Molecules. 2020. Available from: [Link]
- Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. National Institutes of Health (NIH).
-
Shintre, S. A., et al. Microwave synthesis, biological evaluation and docking studies of 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates. ResearchGate. Available from: [Link]
- Arsan, R. Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. 2023.
-
Al-Harthy, T., et al. Importance of Fluorine in Benzazole Compounds. ResearchGate. 2020. Available from: [Link]
-
Guda, V. V., et al. Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. 2014. Available from: [Link]
-
Fadeeva, V. I., et al. Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. ResearchGate. 2025. Available from: [Link]
-
Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. PubMed Central. 2023. Available from: [Link]
-
Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. MDPI. 2023. Available from: [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health (NIH). Available from: [Link]
-
Al-Harthy, T., et al. Importance of Fluorine in Benzazole Compounds. PubMed. 2020. Available from: [Link]
-
Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro. ResearchGate. 2016. Available from: [Link]
-
Synthesis of benzimidazoles. Organic Chemistry Portal. Available from: [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. Available from: [Link]
-
Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science. Available from: [Link]
-
A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents. PubMed Central. Available from: [Link]
-
Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes. ResearchGate. Available from: [Link]
- Fluorine in drug discovery: Role, design and case studies.
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Available from: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action comparison between 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole and known inhibitors
A Comparative Guide to the Mechanism of Action of Benzimidazole-Based IMPDH Inhibitors
A Hypothetical Mechanistic Comparison Featuring 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole
For research, scientific, and drug development professionals.
This guide provides a comparative analysis of the potential mechanism of action of this compound, a compound with limited publicly available biological data, against well-characterized inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH). Due to the absence of specific studies on this compound, this comparison is framed as a scientifically-grounded hypothesis based on the known activities of structurally similar benzimidazole derivatives.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Notably, derivatives of 2-(piperidin-4-yl)-1H-benzimidazole have demonstrated anti-inflammatory and antimicrobial activities.[1][2][3][4][5] Given that IMPDH is a key enzyme in purine metabolism and a target for immunosuppressive, antiviral, and anticancer agents, it represents a plausible target for novel benzimidazole-based compounds.[6][7][8]
This guide will explore the established mechanisms of known IMPDH inhibitors, Mycophenolic Acid and Ribavirin, and use this framework to postulate a potential mechanism for this compound. We will also provide detailed experimental protocols for researchers to validate such hypotheses.
The Central Role of IMPDH in Cellular Proliferation
Inosine Monophosphate Dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[8][9] It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a precursor for the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[8] These nucleotides are essential for DNA and RNA synthesis, signal transduction, and energy metabolism.[10]
Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for guanine nucleotides and are therefore particularly sensitive to the inhibition of IMPDH.[7][11] This makes IMPDH an attractive target for the development of immunosuppressive and anti-cancer therapies.[6][11]
Mechanism of Action of Known IMPDH Inhibitors
Mycophenolic Acid (MPA)
Mycophenolic acid is a potent, non-competitive, and reversible inhibitor of IMPDH.[12][13] It is widely used as an immunosuppressant to prevent organ transplant rejection.[11][12]
-
Binding Site and Inhibition: MPA binds to a site on the IMPDH enzyme that is distinct from the substrate (IMP) and cofactor (NAD+) binding sites.[10][13] This allosteric binding induces a conformational change in the enzyme, preventing the catalytic reaction from proceeding.[14]
-
Cellular Effects: By inhibiting IMPDH, MPA depletes the intracellular pool of guanine nucleotides, leading to a cytostatic effect on T and B lymphocytes.[14][15] This selective inhibition of lymphocyte proliferation is the basis of its immunosuppressive activity.[12][13]
Ribavirin
Hypothetical Mechanism of Action for this compound
Based on the benzimidazole scaffold, it is plausible that this compound could act as an inhibitor of IMPDH. The specific mechanism, whether competitive, non-competitive, or uncompetitive, would depend on its binding site on the enzyme. The fluorine and piperidinyl substitutions could influence its binding affinity and selectivity.
Proposed Signaling Pathway
Caption: Workflow for the IMPDH enzyme kinetics assay.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity and kinetics between the inhibitor and the target protein in real-time. [21][22][23] Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (immobilized IMPDH) binds to an analyte (the inhibitor). [24][25] Protocol:
-
Ligand Immobilization: Covalently immobilize purified IMPDH onto a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the inhibitor over the sensor surface.
-
Data Acquisition: Monitor the association and dissociation phases in real-time to generate a sensorgram.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. [26][27][28][29][30] Principle: Ligand binding can stabilize a protein, leading to an increase in its melting temperature. This thermal shift can be detected by quantifying the amount of soluble protein remaining after heat treatment. [26][27] Protocol:
-
Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble IMPDH in each sample using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
While the specific mechanism of action of this compound remains to be elucidated, its structural similarity to known bioactive compounds suggests that IMPDH is a plausible target. The comparison with well-characterized IMPDH inhibitors like Mycophenolic Acid and Ribavirin provides a valuable framework for hypothesis-driven research. The experimental protocols outlined in this guide offer a systematic approach to validating the target and elucidating the mechanism of action of this and other novel benzimidazole-based compounds, thereby contributing to the development of new therapeutic agents.
References
-
Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC - NIH. (n.d.). Retrieved from [Link]
-
Ribavirin Mechanism. (n.d.). Retrieved from [Link]
-
What is mycophenolic acid? - Dr.Oracle. (2025, October 12). Retrieved from [Link]
-
Mycophenolic Acid Tablets: Package Insert / Prescribing Info - Drugs.com. (n.d.). Retrieved from [Link]
-
Mycophenolic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Ribavirin: Pharmacology, multiple modes of action and possible future perspectives. (2019, March 28). Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved from [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (2014, August 7). Retrieved from [Link]
-
What is the mechanism of Ribavirin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
What is the mechanism of Mycophenolate Mofetil? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Mechanism of Action of Mycophenolate Mofetil - Scilit. (n.d.). Retrieved from [Link]
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives - Semantic Scholar. (n.d.). Retrieved from [Link]
-
What are IMPDH inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2022, September 1). Retrieved from [Link]
-
Inosine 5'-monophosphate Dehydrogenase Inhibitors as Antimicrobial Agents: Recent Progress and Future Perspectives - PubMed. (n.d.). Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). Retrieved from [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Inhibitors of inosine monophosphate dehydrogenase as potential chemotherapeutic agents. (n.d.). Retrieved from [Link]
-
IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC - NIH. (n.d.). Retrieved from [Link]
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. (2013, January 7). Retrieved from [Link]
-
Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - NIH. (2018, November 19). Retrieved from [Link]
-
Surface plasmon resonance. (n.d.). Retrieved from [Link]
-
Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed. (n.d.). Retrieved from [Link]
-
Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. (n.d.). Retrieved from [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH. (n.d.). Retrieved from [Link]
-
Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors - PubMed. (n.d.). Retrieved from [Link]
-
Determination of kinetic data using surface plasmon resonance biosensors. - SciSpace. (2003, September 26). Retrieved from [Link]
Sources
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inosine 5'-monophosphate dehydrogenase inhibitors as antimicrobial agents: recent progress and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]
- 15. Mycophenolic Acid Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 16. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. sterispharma.com [sterispharma.com]
- 19. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. bioradiations.com [bioradiations.com]
- 22. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. path.ox.ac.uk [path.ox.ac.uk]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-(Piperidin-4-yl)-1H-benzimidazole Derivatives in Oncology Research
A note to the reader: This guide provides a comparative analysis of the anticancer efficacy of the 2-(piperidin-4-yl)-1H-benzimidazole scaffold and its derivatives. Due to a lack of publicly available data on the specific compound 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole , this document synthesizes findings from structurally related analogs to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will explore the core scaffold's activity, the influence of various substitutions, and the established methodologies for its evaluation.
Introduction: The Benzimidazole Scaffold in Oncology
The benzimidazole core, a heterocyclic aromatic compound, is a "privileged structure" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile scaffold for drug discovery.[1] In oncology, benzimidazole derivatives have been investigated for a variety of mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways.[2]
This guide focuses on the 2-(piperidin-4-yl)-1H-benzimidazole scaffold, a promising framework for the development of targeted cancer therapeutics. We will delve into the efficacy of derivatives in different cancer models, with a particular focus on the potential impact of fluorination and other key structural modifications.
The Core Scaffold: 2-(Piperidin-4-yl)-1H-benzimidazole as a PARP Inhibitor
A significant breakthrough in understanding the therapeutic potential of this scaffold came with the development of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide , a potent inhibitor of Poly(ADP-ribose) polymerase (PARP).[3] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Mechanism of Action: PARP Inhibition
The 2-(piperidin-4-yl)-1H-benzimidazole scaffold has been shown to effectively target the NAD+ binding site of the PARP catalytic domain, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on damaged DNA. This leads to an accumulation of DNA double-strand breaks that are lethal to cancer cells with compromised homologous recombination repair.
Caption: Key structure-activity relationships for the 2-(piperidin-4-yl)-1H-benzimidazole scaffold.
Experimental Protocols
The following are generalized protocols for the evaluation of 2-(piperidin-4-yl)-1H-benzimidazole derivatives in cancer models, based on established methodologies. [4]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.01 to 100 µM) and a vehicle control. Incubate for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ MX-1 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a volume of approximately 100-150 mm³.
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, test compound, standard-of-care, combination). Administer treatments as per the defined schedule (e.g., oral gavage, daily for 14 days).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Caption: General workflow for the preclinical evaluation of anticancer compounds.
Conclusion and Future Directions
The 2-(piperidin-4-yl)-1H-benzimidazole scaffold represents a promising starting point for the development of novel anticancer agents, particularly PARP inhibitors. While direct experimental data for this compound is currently lacking, the available structure-activity relationship data for related compounds suggests that this derivative holds significant potential. The introduction of a fluorine atom at the 6-position of the benzimidazole ring is anticipated to enhance its cytotoxic and antitumor properties.
Future research should focus on the synthesis and comprehensive evaluation of this compound in a diverse panel of cancer cell lines and in relevant in vivo tumor models. Such studies will be crucial to validate the predicted benefits of fluorination and to fully elucidate the therapeutic potential of this specific derivative.
References
-
Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. [Link]
-
Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. [Link]
-
Bhambra, A. S., et al. (2016). Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro. Request PDF. [Link]
-
Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4748. [Link]
-
Sharma, B., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. ResearchGate. [Link]
-
Bansal, Y., & Silakari, O. (2017). Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Archiv der Pharmazie, 350(6), 1700040. [Link]
-
Kumar, A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20036-20067. [Link]
-
Farag, B., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances. [Link]
-
Sharma, B., et al. (2021). Benzimidazole based derivatives as anticancer agents: SAR Analysis for Various Targets. ResearchGate. [Link]
-
Gholap, S. S., et al. (2010). QSAR study of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide as PARP inhibitors for treatment of cancer. Medicinal Chemistry Research, 19(8), 834-846. [Link]
-
Farag, B., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. [Link]
-
Abdel-Ghani, T. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 438. [Link]
-
Yilmaz, M., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 12(55), 35849-35864. [Link]
-
El-Naggar, M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163901. [Link]
Sources
- 1. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Head-to-Head In Vitro Comparison of 2-(Piperidin-4-yl)-1H-benzimidazole Derivatives as Anti-Inflammatory Agents
A Senior Application Scientist's Guide to Structure-Activity Relationships and Mechanistic Insights
The 2-(piperidin-4-yl)-1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Its versatility and amenability to chemical modification have made it a focal point for the development of novel therapeutic agents.[3] This guide provides an in-depth, head-to-head comparison of novel benzimidazole derivatives, focusing on their in vitro anti-inflammatory performance. We will dissect the structure-activity relationships (SAR) that govern their potency and delve into the experimental methodologies required to validate their mechanism of action, providing a rigorous framework for researchers in drug discovery and development.
Comparative Analysis of Anti-Inflammatory Activity
A study by Li et al. (2015) provides an excellent platform for a direct head-to-head comparison of two series of 2-(piperidin-4-yl)-1H-benzimidazole derivatives.[1][4] These compounds were evaluated for their ability to inhibit the production of key pro-inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
The core structure consists of the 2-(piperidin-4-yl)-1H-benzimidazole moiety, with modifications primarily at the N-1 position of the piperidine ring. The two series of compounds, designated 6a-g and 7a-h , differ by the linker between the piperidine nitrogen and the terminal phenyl ring.
Quantitative In Vitro Performance
The inhibitory activities of these derivatives against NO and TNF-α production are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency; a lower IC50 value indicates greater potency.
| Compound | R Group (Series 6: -CH₂CH₂-R) | NO Production IC50 (μM) | TNF-α Production IC50 (μM) |
| 6a | 4-Fluorophenyl | 1.13 | 11.23 |
| 6b | 4-Chlorophenyl | 1.02 | 10.56 |
| 6c | 4-Bromophenyl | 1.09 | 9.89 |
| 6d | 4-Methylphenyl | 1.25 | 13.41 |
| 6e | 4-Methoxyphenyl | 0.86 | 1.87 |
| 6f | 3,4-Dichlorophenyl | 1.57 | 12.58 |
| 6g | 2,4-Dichlorophenyl | 1.76 | 14.32 |
| Ibuprofen | (Reference Drug) | 12.35 | > 50 |
Data synthesized from Li et al. (2015).[4]
| Compound | R Group (Series 7: -C(O)CH₂-R) | NO Production IC50 (μM) | TNF-α Production IC50 (μM) |
| 7a | 4-Fluorophenyl | 10.23 | 20.11 |
| 7b | 4-Chlorophenyl | 9.89 | 18.98 |
| 7c | 4-Bromophenyl | 8.76 | 17.54 |
| 7d | 4-Methylphenyl | 11.01 | 21.32 |
| 7e | 4-Methoxyphenyl | 7.54 | 15.43 |
| 7f | 3,4-Dichlorophenyl | 12.32 | 23.43 |
| 7g | 4-Nitrophenyl | 13.02 | 25.43 |
| 7h | 3,4-Dimethoxyphenyl | 8.12 | 16.98 |
Data synthesized from Li et al. (2015).[4]
Structure-Activity Relationship (SAR) Insights
-
Impact of the Linker: A direct comparison between Series 6 (-CH₂CH₂- linker) and Series 7 (-C(O)CH₂- linker) reveals a critical insight. The ethyl linker in Series 6 confers significantly greater potency than the keto-ethyl linker in Series 7. This suggests that the flexibility and electronic properties of the ethyl linker are more favorable for interaction with the biological target.
-
Substitution on the Phenyl Ring: Within the more potent Series 6, substitutions on the terminal phenyl ring play a key role in modulating activity.
-
Electron-Donating Groups: The standout compound, 6e , features a 4-methoxy group, an electron-donating group. It exhibited the most potent inhibition of both NO (IC50 = 0.86 μM) and TNF-α (IC50 = 1.87 μM).[1][2][4] This indicates that increased electron density at this position enhances the anti-inflammatory effect.
-
Halogen Substituents: Compounds with single halogen substitutions at the 4-position (6a , 6b , 6c ) showed strong NO inhibition (IC50 ≈ 1 μM) but were notably weaker at inhibiting TNF-α.
-
Steric Hindrance: Dichlorination, especially at the 2,4-positions (6g ), led to a decrease in activity, suggesting that steric bulk near the linker may be detrimental to binding.
-
-
Lead Compound: Compound 6e emerged as the most promising derivative from this in vitro comparison, demonstrating sub-micromolar potency against NO production and low single-digit micromolar activity against TNF-α, far exceeding the potency of the reference drug, ibuprofen.[4]
Mechanism of Action: Targeting the NF-κB Signaling Pathway
The overproduction of NO and TNF-α in response to LPS is primarily mediated by the nuclear factor-kappa B (NF-κB) signaling pathway. This makes NF-κB a logical target for mechanistic validation. Further investigation by Li et al. revealed that compound 6e exerts its effect by interfering with this pathway.[4] In LPS-stimulated macrophages, 6e was shown to restore the phosphorylation level of IκBα (an inhibitor of NF-κB) and reduce the expression of the p65 subunit of NF-κB.[4]
Caption: NF-κB signaling pathway and the inhibitory action of Compound 6e.
Essential In Vitro Experimental Protocols
To ensure scientific rigor, the protocols used to generate comparative data must be robust and reproducible. The following are detailed methodologies for evaluating the anti-inflammatory properties of 2-(piperidin-4-yl)-1H-benzimidazole derivatives.
Experimental Workflow Overview
Caption: General workflow for in vitro anti-inflammatory compound screening.
Cell Culture and Viability (MTT Assay)
-
Causality: This is a critical first step to rule out cytotoxicity. A compound that kills the cells will falsely appear to reduce inflammatory markers. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the benzimidazole derivatives for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
-
Nitric Oxide (NO) Production (Griess Assay)
-
Causality: LPS stimulates inducible nitric oxide synthase (iNOS) in macrophages, leading to a burst of NO production. The Griess assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as above. Pre-treat cells with test compounds for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
-
TNF-α Quantification (ELISA)
-
Causality: TNF-α is a key cytokine released by macrophages during an inflammatory response. An Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and quantify the amount of TNF-α in the culture medium with high sensitivity.
-
Protocol:
-
Sample Collection: Use the same supernatants collected for the Griess assay.
-
ELISA Procedure: Perform the assay using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions precisely. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Quantification: Calculate the TNF-α concentration in each sample by interpolating from the standard curve.
-
Conclusion and Future Directions
The head-to-head in vitro comparison of 2-(piperidin-4-yl)-1H-benzimidazole derivatives clearly demonstrates the therapeutic potential of this scaffold as a source of novel anti-inflammatory agents. The SAR analysis pinpoints compound 6e , with its ethyl linker and 4-methoxy substitution, as a highly potent lead compound worthy of further development.[4] Its mechanism of action appears to be rooted in the inhibition of the NF-κB signaling pathway.
Future research should focus on:
-
Lead Optimization: Synthesizing new analogs of 6e to further improve potency and drug-like properties.
-
Target Identification: Employing techniques like chemical proteomics to identify the specific protein target(s) within the NF-κB pathway.
-
Broader Screening: Evaluating promising compounds against a wider panel of inflammatory targets and in different cell-based models to understand their selectivity and full therapeutic potential.
This guide provides a comprehensive framework, from comparative data analysis to detailed experimental validation, empowering researchers to logically advance the development of this promising class of compounds.
References
-
Li, Q., Hu, Q., Wang, X., Zong, Y., Zhao, L., Xing, J., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509-516. [Link]
-
Yadav, P., Bano, K., & Singh, R. K. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 831628. [Link]
-
Request PDF. (2025-08-07). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. [Link]
-
Parmar, T. H., Sangani, C. B., Parmar, N. D., & Bhalodiya, P. C. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. [Link]
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole in Cells: A Comparative Guide to Modern Techniques
In the landscape of contemporary drug discovery, the unequivocal confirmation that a molecule interacts with its intended biological target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides a comprehensive comparison of leading methodologies for confirming the cellular target engagement of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole, a versatile benzimidazole scaffold reminiscent of compounds explored for anti-inflammatory and anticancer properties.[1][2] Given the prevalence of the benzimidazole core in inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases, this guide will use PARP-1 as a representative target to illustrate the application and comparison of these techniques.[3][4][5][6]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, objective analysis of experimental approaches, complete with supporting data interpretation and detailed protocols.
The Imperative of Cellular Target Engagement
While traditional biochemical assays using purified proteins are invaluable for determining a compound's intrinsic affinity for its target, they do not fully recapitulate the cellular environment. Factors such as cell permeability, efflux pumps, off-target effects, and the physiological state of the target protein can significantly influence a compound's efficacy. Therefore, direct measurement of target engagement in intact cells is a critical step to bridge the gap between in vitro potency and in vivo pharmacological response.
This guide will delve into three widely adopted and robust methods for quantifying cellular target engagement:
-
Cellular Thermal Shift Assay (CETSA®)
-
NanoBRET™ Target Engagement Assay
-
Fluorescence Polarization (FP) Assay
Each of these techniques offers unique advantages and is suited to different stages of the drug discovery pipeline. We will explore the underlying principles, provide step-by-step protocols, and compare their performance in the context of validating the interaction between this compound and its putative target, PARP-1.
Comparative Analysis of Target Engagement Methodologies
| Methodology | Principle | Advantages | Limitations | Typical Application |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free, applicable to endogenous proteins, can be used in tissues.[7][8] | Requires a specific antibody for detection, lower throughput than other methods.[9] | Hit-to-lead, lead optimization, in vivo target engagement. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[10][11] | High-throughput, quantitative, provides intracellular affinity and residence time data.[5][12] | Requires genetic modification of the target protein, potential for steric hindrance from the tag. | High-throughput screening, lead optimization. |
| Fluorescence Polarization (FP) Assay | Change in the polarization of fluorescent light upon binding of a small fluorescent tracer to a larger protein.[13][14] | Homogeneous assay, amenable to high-throughput screening, cost-effective.[14][15] | Requires a fluorescently labeled tracer, can be prone to interference from fluorescent compounds or light scattering.[13] | High-throughput screening, hit validation. |
I. Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures the stabilization of a target protein by a ligand in its native cellular environment.[7] The principle is based on the observation that the binding of a small molecule can increase the thermal stability of its protein target.[16]
Experimental Workflow
The general workflow for a CETSA experiment involves treating cells with the compound of interest, subjecting the cells to a heat challenge, lysing the cells, and then quantifying the amount of soluble target protein remaining.
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for PARP-1 Engagement
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HEK293T) in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.
2. Heat Challenge:
-
Harvest cells by trypsinization and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments).
3. Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Detection of Soluble PARP-1:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against PARP-1.
-
Quantify the band intensities to generate a melting curve.
Data Analysis and Interpretation
The data is plotted as the percentage of soluble PARP-1 remaining as a function of temperature. In the presence of a stabilizing ligand like this compound, the melting curve will shift to the right, indicating a higher melting temperature (Tm). The magnitude of this thermal shift is concentration-dependent and can be used to determine the apparent intracellular affinity of the compound.
II. NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a target protein in living cells.[12] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a light-emitting donor molecule (NanoLuc® Luciferase) and a light-accepting fluorophore (NanoBRET™ tracer).[11]
Signaling Pathway
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Detailed Protocol: NanoBRET™ for PARP-1 Engagement
1. Cell Preparation:
-
Co-transfect HEK293T cells with a plasmid encoding for a NanoLuc®-PARP-1 fusion protein and a control plasmid.
-
Plate the transfected cells in a white, 96-well assay plate.
2. Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells.
-
Add a fixed concentration of the NanoBRET™ PARP-1 tracer to all wells.
-
Incubate for 2 hours at 37°C.
3. Signal Detection:
-
Add the Nano-Glo® substrate to all wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
Data Analysis and Interpretation
The BRET ratio is calculated by dividing the acceptor emission by the donor emission. In the presence of a competing compound, the BRET ratio will decrease in a dose-dependent manner. The data is then plotted as the BRET ratio versus the compound concentration, and the IC50 value is determined. This IC50 value represents the concentration of the compound required to displace 50% of the tracer from the target protein, providing a measure of the compound's intracellular affinity.
III. Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[13][14] The principle is based on the observation that the rate of rotation of a molecule in solution is dependent on its size.[17] A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in depolarized emitted light. When bound to a larger protein, the complex tumbles more slowly, leading to an increase in the polarization of the emitted light.
Experimental Workflow
Caption: A simplified workflow for a competitive Fluorescence Polarization assay.
Detailed Protocol: FP for PARP-1 Engagement (in cell lysate)
1. Preparation of Cell Lysate:
-
Culture a suitable cell line overexpressing PARP-1.
-
Lyse the cells and prepare a clarified cell lysate.
2. Assay Setup:
-
In a black, 384-well plate, add a fixed concentration of a fluorescently labeled PARP-1 inhibitor (tracer) and the cell lysate.
-
Add serial dilutions of this compound.
-
Include controls for no protein and no competitor.
3. Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.
Data Analysis and Interpretation
The fluorescence polarization values are plotted against the concentration of the competitor compound. As the concentration of this compound increases, it will displace the fluorescent tracer from PARP-1, leading to a decrease in the fluorescence polarization signal. The IC50 value can be determined from the resulting dose-response curve.
Conclusion: Selecting the Right Tool for the Job
Confirming the cellular target engagement of a compound like this compound is a critical step in its development as a potential therapeutic. The choice of methodology depends on several factors, including the stage of the project, the availability of reagents, and the specific questions being asked.
-
CETSA is an invaluable tool for validating target engagement in a label-free manner and can be extended to in vivo studies.
-
NanoBRET™ offers a high-throughput and quantitative approach to determine intracellular affinity and residence time, making it ideal for lead optimization.
-
Fluorescence Polarization provides a rapid and cost-effective method for screening large compound libraries and confirming hits.
By employing a combination of these powerful techniques, researchers can build a comprehensive and robust data package to confidently advance their drug discovery programs.
References
-
Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. Bentham Science. [Link]
-
Benzimidazole Derivatives as Kinase Inhibitors. Bentham Science Publishers. (2014-07-01). [Link]
-
Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. PubMed. (2011-08-01). [Link]
-
Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. PubMed. (2015-08-01). [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016-07-01). [Link]
-
Development and Application of Fluorescence Polarization Assays in Drug Discovery. ScienceDirect. (2025-08-07). [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers. [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH. [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. ResearchGate. (2025-12-05). [Link]
-
Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. (2020-12-02). [Link]
-
Fluorescence Polarization (FP). Molecular Devices. [Link]
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]
-
CETSA. [Link]
- 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity.
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. [Link]
-
Fluorescence Polarization | FP. Celtarys Research. [Link]
-
G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? PMC - NIH. [Link]
-
Ion Channels as Drug Targets: The Next GPCRs. PMC - NIH. [Link]
-
Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Taylor & Francis Online. [Link]
-
Ion Channels as a Potential Target in Pharmaceutical Designs. PMC - NIH. [Link]
-
Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences. (2024-01-11). [Link]
-
G-Protein–Coupled Receptors: Promising Targets for Antibody–Drug Conjugates. BioProcess International. (2020-10-30). [Link]
-
GPCRs, desirable therapeutic targets in oncology. Drug Discovery and Development. (2017-01-25). [Link]
-
GPCR Drug Discovery: Emerging Targets, Novel Approaches and Future Trends. PMC. [Link]
-
Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates | Request PDF. ResearchGate. [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. (2025-03-28). [Link]
-
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. [Link]
Sources
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 12. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole
This document provides a detailed, procedural guide for the safe handling and disposal of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole (C₁₂H₁₄FN₃). As a fluorinated heterocyclic compound, this substance requires meticulous management to ensure personnel safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Core Principle: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a presumptive hazard profile can be constructed based on its constituent moieties: a fluorinated benzimidazole core and a piperidine ring.
-
Benzimidazole Moiety : Benzimidazole and its derivatives are known to have biological activity and can be environmental pollutants.[1][2] Some have been shown to cause adverse health effects in laboratory studies, and there is concern that they may have mutagenic potential. Their heterocyclic structure can contribute to persistence in the environment.[3]
-
Piperidine Moiety : Piperidine is a flammable, corrosive, and toxic liquid.[4][5][6] It can cause severe skin burns and eye damage and is harmful if inhaled or swallowed.[6]
-
Fluorine Substitution : The presence of a fluorine atom can significantly alter the biological activity and toxicity profile of a molecule, often increasing its potency and stability.
Based on analogous compounds, this substance should be treated as hazardous.[7][8] A related compound, 2-(Piperidin-4-yl)-1H-benzimidazole, is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[7] Another fluorinated analog, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, is classified as toxic if swallowed and toxic to aquatic life with long-lasting effects.[9]
Presumptive Hazard Classification
The following table summarizes the likely hazards based on structural analogs. This information must be used to inform all handling and disposal decisions.
| Hazard Class | Category | GHS Code | Description |
| Acute Toxicity, Oral | 3 or 4 | H301/H302 | Toxic or Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Chronic | 2 | H411 | Toxic to aquatic life with long lasting effects |
Regulatory Imperative: Compliance with Waste Disposal Regulations
The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the treatment, storage, and disposal of hazardous waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from generation to final disposal.[12]
State and local regulations may be more stringent than federal requirements.[10][12] Therefore, all personnel must be familiar with their institution's specific Environmental Health and Safety (EHS) protocols, which are designed to ensure compliance with all applicable laws.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to prevent accidental exposure and environmental contamination.
Diagram: Chemical Waste Disposal Workflow
Caption: Workflow for proper hazardous chemical waste disposal.
Protocol Details:
-
Waste Segregation and Collection :
-
Action: Collect all waste containing this compound—including unused product, reaction residues, contaminated consumables (e.g., pipette tips, weighing paper), and solvent rinsates—in a dedicated hazardous waste container.[8]
-
Causality: Never mix this waste with other chemical streams, especially strong oxidizing agents, to prevent potentially violent reactions.[13] Segregation is a critical step in preventing laboratory accidents.
-
-
Containerization and Labeling :
-
Action: Use a chemically compatible, sealable container (e.g., high-density polyethylene or glass) that is in good condition.[13] Securely close the lid. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[8]
-
Causality: Proper containerization prevents leaks and spills, while accurate labeling ensures that all subsequent handlers are aware of the container's contents and associated hazards, as required by regulations like RCRA.[12]
-
-
Temporary On-Site Storage :
-
Action: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[6][13] This area should be secure and away from general laboratory traffic.
-
Causality: Storing waste in a controlled environment minimizes the risk of accidental spills, unauthorized access, and exposure to incompatible materials or heat sources that could cause degradation or reaction.
-
-
Decontamination of Empty Containers :
-
Action: Any "empty" container that once held the pure compound must be decontaminated before it can be disposed of as non-hazardous waste. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected and disposed of as hazardous waste.[14] Subsequent rinses may also require collection depending on local regulations.[14]
-
Causality: Trivial amounts of residual chemical can pose a significant hazard. This procedure ensures that containers are truly empty and safe for disposal, adhering to the principle of minimizing hazardous waste streams whenever possible.
-
-
Final Disposal :
-
Action: Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[8][13]
-
Causality: This is the only legally compliant and environmentally sound method of disposal. These contractors are equipped to transport and dispose of hazardous materials using approved methods, such as high-temperature incineration, which destroys the compound. Never dispose of this chemical down the drain or in the regular trash.[6][8]
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert : Notify all personnel in the immediate area and your laboratory supervisor.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Protect : Before cleaning a small spill, don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
-
Confine : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on a solvent-based spill.
-
Clean-Up : Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[4] Use non-sparking tools if flammable solvents are present.[6]
-
Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.
-
Dispose : Seal and label the container with all spill clean-up materials and manage it as hazardous waste.
This guide provides a comprehensive framework for the responsible disposal of this compound. Adherence to these protocols is essential for protecting yourself, your colleagues, and the environment.
References
- Wikipedia. (n.d.). Hazardous waste.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- BenchChem. (n.d.). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
- Taylor & Francis Online. (2024, November 14). Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures.
- PubMed. (n.d.). [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards].
- ResearchGate. (2025, August 6). Benzimidazole and its derivatives - from fungicides to designer drugs. A new occupational and environmental hazards.
- US EPA. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- US EPA. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- US EPA. (n.d.). Hazardous Waste.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- NIH PubChem. (n.d.). Piperidine.
- Fisher Scientific Company. (2011, December 15). Benzimidazole Safety Data Sheet.
- ResearchGate. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants.
- Angene Chemical. (2025, July 10). 2-(Piperidin-4-yl)-1H-benzimidazole Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). This compound.
- BenchChem. (n.d.). Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals.
- Ossila. (2023, June 26). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride - SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). Benzimidazole Safety Data Sheet.
- Capot Chemical. (2013, August 30). MSDS of 5-Fluoro-2-piperidin-4-yl-1H-benzoimidazole hydrochloride.
- ACG Publications. (2023, July 31). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
- Canadian Center of Science and Education. (n.d.). Synthesis of Some of Fluorinated Benzimidazole Nucleosides.
- Semantic Scholar. (2016, January 26). Synthesis of Some of Fluorinated Benzimidazole Nucleosides.
Sources
- 1. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. angenechemical.com [angenechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. Hazardous waste - Wikipedia [en.wikipedia.org]
- 11. epa.gov [epa.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
